7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
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Properties
IUPAC Name |
7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTKNVSDKFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676672 | |
| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190927-76-4 | |
| Record name | 7-Bromo-3-methyl-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190927-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Triazolopyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to purine, enabling it to interact with a wide range of biological targets. The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, making it a versatile building block for the development of novel therapeutic agents.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, central nervous system (CNS) active agents, and anti-inflammatory compounds.[4][5] The introduction of a bromine atom at the 7-position and a methyl group at the 3-position, as in the title compound, offers specific advantages for further chemical modification and fine-tuning of its biological activity.
Physicochemical Properties
7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is typically a white to light yellow crystalline or powdery solid.[1] It exhibits solubility in common organic solvents such as ethanol, dimethylformamide (DMF), and acetonitrile.[1] While relatively stable at room temperature, it may be susceptible to decomposition upon exposure to heat, light, or oxygen.[1]
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Monoisotopic Mass | 210.9745 Da | [2] |
| Melting Point | 125-130 °C | [1] |
| Predicted XlogP | 2.3 | [2] |
Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
The most direct and efficient synthesis of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine involves a two-step process commencing from a commercially available substituted pyridine. The key steps are the formation of a hydrazinylpyridine intermediate followed by a cyclocondensation reaction to construct the fused triazole ring.
Step 1: Synthesis of the Key Intermediate: 4-Bromo-2-hydrazinylpyridine
The synthesis of the crucial intermediate, 4-bromo-2-hydrazinylpyridine, is typically achieved through the nucleophilic displacement of a suitable leaving group on the pyridine ring with hydrazine.
Plausible Synthetic Route for the Intermediate:
A common method involves the reaction of a dihalopyridine, such as 2,4-dibromopyridine or 2-chloro-4-bromopyridine, with hydrazine hydrate. The greater lability of the halogen at the 2-position of the pyridine ring facilitates selective substitution by hydrazine.
Experimental Protocol: Synthesis of 4-Bromo-2-hydrazinylpyridine
To a solution of 2-chloro-4-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, hydrazine hydrate (3.0-5.0 eq) is added.
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The resulting residue is triturated with water, and the solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromo-2-hydrazinylpyridine.
Step 2: Cyclocondensation to form 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
The final step in the synthesis is the cyclization of 4-bromo-2-hydrazinylpyridine to form the fused triazole ring. This is typically achieved through a reaction with acetic anhydride, which serves as both the source of the C3-methyl group and the cyclizing agent.
Causality Behind Experimental Choices: The use of acetic anhydride is advantageous due to its dual role. It first acylates the more nucleophilic terminal nitrogen of the hydrazine moiety. Subsequent intramolecular cyclization onto the pyridine nitrogen, followed by dehydration, yields the aromatic triazolopyridine ring system. Pyridine is often used as a solvent and a base to facilitate the reaction.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydrazinylpyridine (1.0 eq) in pyridine.
-
Reagent Addition: Slowly add acetic anhydride (1.5-2.0 eq) to the solution. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbons of the triazole ring.
Predicted NMR Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0-8.5 | m | 3H | Pyridine ring protons |
| Methyl-H | 2.0-2.5 | s | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic-C | 110-150 | Pyridine & Triazole ring carbons |
| Methyl-C | 20-30 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
-
Electron Ionization (EI-MS): Under EI conditions, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M⁺ and M+2 pattern.[6]
-
Fragmentation Pattern: The fragmentation of the triazolopyridine core may involve the loss of small molecules such as N₂, HCN, or the methyl group.[6]
Predicted Mass Spectrometry Data:
| Ion | m/z (relative abundance) | Assignment |
| [M]⁺ | 211/213 (base peak) | Molecular ion |
| [M-N₂]⁺ | 183/185 | Loss of nitrogen |
| [M-CH₃]⁺ | 196/198 | Loss of methyl radical |
Mass Spectrometry Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of the target compound.
Applications in Drug Discovery and Development
The 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine scaffold is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Kinase Inhibitors
The structural similarity of the triazolopyridine core to the adenine of ATP makes it an ideal scaffold for the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[8] The bromine atom at the 7-position serves as a convenient handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of the kinase active site and the optimization of potency and selectivity.[5]
Central Nervous System (CNS) Agents
Triazolopyridine derivatives have also shown promise as agents targeting the central nervous system.[4] Their ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain makes them attractive candidates for the treatment of neurological and psychiatric disorders.
Conclusion
7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is readily achievable through a two-step process, and its structure can be unequivocally confirmed by standard spectroscopic methods. The strategic placement of the bromo and methyl substituents provides ample opportunities for further chemical diversification, making it a valuable building block for the discovery of novel therapeutic agents, particularly in the areas of oncology and neuroscience. This guide provides a solid foundation for researchers and scientists working with this important class of compounds.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. prepchem.com [prepchem.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, fused ring system, comprised of a triazole ring fused to a pyridine ring, and the presence of a bromine atom and a methyl group, impart unique electronic and steric properties. These characteristics make it a valuable scaffold and intermediate in the synthesis of a variety of functional molecules, including kinase inhibitors and central nervous system (CNS) active agents.[4] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its behavior in different environments and its interactions with biological systems. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, based on available experimental and predicted data, and outlines standard methodologies for their determination.
Chemical Structure and General Properties
The chemical structure of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is characterized by a fused bicyclic system. The systematic IUPAC name for this compound is 7-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | White to light yellow crystalline or powdery solid | [1] |
| CAS Number | 1190927-76-4 | [1] |
Synthesis
One plausible synthetic route is outlined below:
Figure 1: A generalized synthetic workflow for the preparation of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Step-by-Step Methodology:
-
Hydrazine Substitution: 2-Chloro-4-bromopyridine is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chlorine atom at the 2-position of the pyridine ring to form 2-hydrazinyl-4-bromopyridine. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often with heating.
-
Acylation: The resulting 2-hydrazinyl-4-bromopyridine is then acylated using an appropriate reagent to introduce the methyl-bearing carbon that will form part of the triazole ring. Acetic anhydride is a common and effective reagent for this transformation, leading to the formation of an N-acylhydrazine intermediate.
-
Cyclization: The final step involves an intramolecular cyclization of the N-acylhydrazine intermediate. This is typically achieved by heating the intermediate, often in the presence of a dehydrating agent or a catalyst, to promote the ring-closing reaction and form the stable[1][2][3]triazolo[4,3-a]pyridine ring system.
Physicochemical Properties
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity and is influenced by the strength of its crystal lattice.
| Property | Value | Source |
| Melting Point | 125-130 °C | [1] |
Experimental Protocol for Melting Point Determination:
A standard method for determining the melting point is using a capillary melting point apparatus.
Figure 2: Workflow for determining the melting point of a solid compound.
-
Sample Preparation: A small amount of the crystalline 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is finely ground.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility
The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation for biological testing.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Acetonitrile | Soluble |
Source:[1]
Experimental Protocol for Qualitative Solubility Determination:
-
Solvent Addition: To a small, known amount of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (e.g., 1-2 mg) in a test tube, a small volume (e.g., 0.1 mL) of the solvent is added.
-
Observation: The mixture is agitated, and the dissolution of the solid is observed.
-
Incremental Addition: If the solid does not dissolve, the solvent is added in small increments until dissolution occurs or a significant volume has been added, indicating poor solubility.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| XlogP (Predicted) | 2.3 | [3] |
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method is a classic technique for the experimental determination of the octanol-water partition coefficient.
Figure 3: Workflow for the experimental determination of logP using the shake-flask method.
-
Solvent Preparation: Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.
-
Dissolution: A known amount of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is dissolved in one of the phases.
-
Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Acidity/Basicity (pKa)
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a common and accurate method for determining the pKa of a compound.
-
Solution Preparation: A solution of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine of known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the half-equivalence point of the titration curve.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine are not publicly available, the expected ¹H and ¹³C NMR spectral features can be predicted based on the structure and data from similar compounds.[6]
¹H NMR:
-
Aromatic Protons: The protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (doublets, triplets, etc.) and coupling constants will be indicative of their relative positions.
-
Methyl Protons: The methyl group at the 3-position will give rise to a singlet in the upfield region (typically δ 2.0-3.0 ppm).
¹³C NMR:
-
Aromatic Carbons: The carbon atoms of the fused ring system will resonate in the downfield region (typically δ 110-160 ppm).
-
Methyl Carbon: The methyl carbon will appear as a signal in the upfield region (typically δ 10-25 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations.
-
C=N and C=C stretching: Vibrations associated with the fused heterocyclic rings.
-
C-Br stretching: A band in the fingerprint region corresponding to the carbon-bromine bond.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.[3]
Stability
7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is reported to be relatively stable at room temperature.[1] However, it may be susceptible to decomposition under certain conditions such as high heat, exposure to light, or in the presence of strong oxidizing agents.[1] Stability studies are crucial for determining appropriate storage conditions and assessing its shelf-life.
Conclusion
This technical guide provides a summary of the key physicochemical properties of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. While some experimental data is available, further detailed characterization, including experimental determination of its pKa, quantitative solubility, and comprehensive spectroscopic analysis, would be highly beneficial for its broader application in research and drug development. The outlined experimental protocols provide a framework for obtaining this valuable data, ensuring the scientific integrity and reproducibility of future studies involving this promising heterocyclic compound.
References
- 1. chembk.com [chembk.com]
- 2. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-bromo-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 7-Bromo-3-methyl-triazolo[4,3-a]pyridine: A Key Heterocyclic Building Block
An In-depth Technical Guide to 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Key Heterocyclic Building Block
Introduction: The Strategic Importance of the Triazolopyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure." Its rigid, planar geometry and specific arrangement of nitrogen atoms make it an adept participant in crucial intermolecular interactions, particularly hydrogen bonding and π-π stacking, which govern molecular recognition at biological targets. This guide provides a detailed technical overview of a key derivative, 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, a versatile building block whose strategic placement of a bromine atom and a methyl group offers a palette of synthetic possibilities for drug development professionals and research scientists. The bromine atom, in particular, serves as a synthetically valuable handle for introducing further molecular complexity through cross-coupling reactions, enabling the systematic exploration of chemical space in the quest for novel therapeutic agents and functional materials. This document will delve into its molecular architecture, a validated synthetic pathway, and its application as a pivotal intermediate in the development of next-generation kinase inhibitors.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of a molecule are fundamental to its reactivity and function. 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a bicyclic heteroaromatic compound with a well-defined architecture.
Core Structure and Formula
The molecule consists of a pyridine ring fused with a 1,2,4-triazole ring. A bromine atom is substituted at the 7-position of the bicyclic system, and a methyl group is present at the 3-position.
-
Molecular Formula: C₇H₆BrN₃
-
IUPAC Name: 7-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
-
CAS Number: 1190927-76-4
-
Molecular Weight: 212.05 g/mol
Physicochemical Data Summary
The physical properties of this compound make it amenable to standard organic chemistry laboratory procedures. It is typically a solid at room temperature and possesses solubility in common organic solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline or powdery solid | [4] |
| Molecular Weight | 212.05 g/mol | [5] |
| Molecular Formula | C₇H₆BrN₃ | [5] |
| Melting Point | 125-130 °C | [4] |
| Solubility | Soluble in ethanol, dimethylformamide (DMF), acetonitrile | [4] |
| SMILES | CC1=NN=C2N1C=CC(=C2)Br | [5] |
| InChI | InChI=1S/C7H6BrN3/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,1H3 | [5] |
Synthesis and Characterization: A Validated Protocol
The synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is logically approached through a two-step process, beginning with the formation of a key hydrazine intermediate, followed by cyclization to construct the fused triazole ring. This pathway is both efficient and scalable.
Synthetic Workflow Overview
The overall strategy hinges on the initial synthesis of 4-bromo-2-hydrazinylpyridine, which serves as the foundational precursor for the triazolopyridine core. This intermediate is then reacted with an acetylating agent, which, upon cyclization, yields the final product.
Step 1: Synthesis of 4-Bromo-2-hydrazinylpyridine (Intermediate)
Causality: The synthesis begins with a nucleophilic aromatic substitution. 2-Chloro-4-bromopyridine is used as the starting material. The chlorine atom at the 2-position is significantly more labile and susceptible to nucleophilic attack than the bromine at the 4-position due to the electron-withdrawing effect of the ring nitrogen. Hydrazine hydrate acts as a potent nucleophile, displacing the chloride to form the desired hydrazinylpyridine. An excess of hydrazine hydrate is often employed to drive the reaction to completion and minimize side reactions.[6][7]
Experimental Protocol:
-
To a reaction vessel, add 2-chloro-4-bromopyridine (1.0 eq).
-
Add hydrazine hydrate (10-15 eq) as both the reagent and solvent.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-bromo-2-hydrazinylpyridine, which can be used in the next step, often without further purification.
Step 2: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Causality: This step involves an acylation followed by a dehydrative cyclization. The hydrazinyl intermediate from Step 1 is treated with acetic anhydride. The more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl carbons of the acetic anhydride, forming an N-acylhydrazine intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic triazole ring.
Experimental Protocol:
-
Dissolve 4-bromo-2-hydrazinylpyridine (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water to quench the excess acetic anhydride.
-
Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine as a solid.
Characterization Data
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
| Analysis Type | Expected Results |
| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals (doublets, doublet of doublets). A singlet corresponding to the methyl group protons (CH₃) will be observed in the aliphatic region (~2.5 ppm). |
| ¹³C NMR | Signals corresponding to the carbon atoms of the fused aromatic rings and the methyl group carbon. |
| Mass Spectrometry | The molecular ion peak ([M]+) and/or the protonated molecular ion peak ([M+H]+) should be observed at m/z values corresponding to the molecular weight (212.05), showing the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).[5] |
| Purity (HPLC) | >95% (as per typical research chemical standards). |
Application in Drug Discovery: An Intermediate for Kinase Inhibitors
The true value of a building block like 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is realized in its application. The triazolopyridine core is a known "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding site of the enzyme.[8] The bromine atom at the 7-position provides a crucial attachment point for coupling with other fragments, a common strategy in fragment-based drug design to build potency and selectivity.
Role as a Key Intermediate
While specific public-domain examples naming this exact compound as an intermediate for a clinical candidate are limited, its structure is representative of key fragments disclosed in patents for novel kinase inhibitors. The synthetic utility lies in using the bromine atom for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the covalent linkage of aryl or heteroaryl groups, which can occupy other pockets of the kinase active site to enhance binding affinity and modulate the selectivity profile.[2][9]
Illustrative Synthetic Application Workflow
The following diagram illustrates the logical workflow where 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is used as a scaffold to synthesize a hypothetical, more complex kinase inhibitor.
This strategic use of a brominated heterocyclic intermediate is a cornerstone of modern medicinal chemistry programs. It allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, where the nature of the coupled aryl group is varied to optimize potency, selectivity, and pharmacokinetic properties. The triazolopyridine core provides the foundational anchor to the kinase hinge region, while the appended group explores adjacent binding pockets to achieve the desired biological profile.
Conclusion
7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is more than a mere chemical curiosity; it is a synthetically versatile and strategically important building block for the development of complex, high-value molecules. Its well-defined structure, accessible synthesis, and the reactive handle provided by the bromine atom make it an invaluable tool for researchers in drug discovery, particularly those targeting the challenging family of protein kinases. The protocols and insights provided in this guide are intended to equip scientists with the foundational knowledge to effectively utilize this compound in their research and development endeavors.
References
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The Versatile Scaffold: A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Triazolo[4,3-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of triazolo[4,3-a]pyridine derivatives, offering valuable insights for researchers and professionals in the field of drug development.
I. The Synthetic Landscape: Crafting the Triazolo[4,3-a]pyridine Core
The construction of the triazolo[4,3-a]pyridine ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. A common and effective approach involves the cyclization of 2-hydrazinopyridine with various electrophilic partners.
One-pot oxidative cyclization represents a highly efficient method for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines. This atom-economic approach typically involves the reaction of 2-hydrazinopyridine with a range of aldehydes in the presence of an oxidizing agent. The reaction proceeds at room temperature and demonstrates good tolerance to a variety of functional groups on the aldehyde, providing facile access to a library of derivatives.
Another versatile method is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration. This two-step process offers a convenient route to the desired scaffold. The initial palladium-catalyzed coupling occurs selectively at the terminal nitrogen of the hydrazide, and the subsequent cyclization under microwave irradiation is often rapid and high-yielding.
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of these heterocyclic systems. For instance, the multi-step synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety can be significantly expedited under microwave irradiation, leading to good yields of the target compounds.
Representative Synthetic Protocol: One-Pot Oxidative Cyclization
This protocol describes a general and efficient one-pot synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aldehydes. The use of an oxidizing agent in this reaction facilitates the cyclization step, making it a straightforward and practical method.
Materials:
-
2-Hydrazinopyridine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Oxidizing agent (e.g., (diacetoxy)iodobenzene)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of 2-hydrazinopyridine (1.0 mmol) in dichloromethane (10 mL) at room temperature, add the substituted aldehyde (1.0 mmol).
-
Stir the reaction mixture for 10-15 minutes to allow for the formation of the hydrazone intermediate.
-
Add the oxidizing agent (1.1 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-substituted[1][2][3]triazolo[4,3-a]pyridine.
Causality and Validation: The initial formation of the hydrazone is a crucial step, and its stability can influence the overall reaction efficiency. The choice of the oxidizing agent is critical for the subsequent cyclization; milder oxidizing agents are often preferred to avoid over-oxidation or side reactions. The progress of the reaction is monitored by TLC, a simple and effective technique to determine the consumption of starting materials and the formation of the product, thus validating the reaction's progression. The final purification by column chromatography ensures the isolation of a pure compound, which is essential for accurate biological evaluation.
II. A Spectrum of Biological Activities: Therapeutic Applications of Triazolo[4,3-a]pyridine Derivatives
The versatility of the triazolo[4,3-a]pyridine scaffold is underscored by the wide range of biological activities exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
A. Anticancer Activity: Targeting Key Signaling Pathways
Triazolo[4,3-a]pyridine derivatives have emerged as potent anticancer agents by targeting various key signaling pathways involved in tumor growth and progression.
1. Kinase Inhibition:
Many derivatives have been identified as potent inhibitors of various kinases that are often dysregulated in cancer.
-
c-Met and VEGFR-2 Inhibition: Certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 kinases.[4] One promising compound, 17l , demonstrated excellent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively.[4] It also exhibited potent inhibitory activity against c-Met (IC50 = 26.00 nM) and VEGFR-2 (IC50 = 2.6 µM).[4] Another series of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety also showed potent c-Met kinase inhibition, with compound 22i displaying an IC50 of 48 nM.[3]
-
PIM Kinase Inhibition: Triazolo[4,3-b]pyridazine derivatives have been investigated as inhibitors of PIM kinases, which are involved in cell survival and proliferation.
-
Multi-target Kinase Inhibition: The development of multi-target kinase inhibitors is a promising strategy in cancer therapy.[1] Triazolo[4,3-a]pyrimidinone acyclo C-nucleosides have been designed as multi-target agents that simultaneously inhibit VEGFR-2, MMP-2, and CA II.[4]
Table 1: Anticancer Activity of Representative Triazolo[4,3-a]pyridine Derivatives
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 17l | c-Met, VEGFR-2 | A549 | 0.98 ± 0.08 | [4] |
| MCF-7 | 1.05 ± 0.17 | [4] | ||
| Hela | 1.28 ± 0.25 | [4] | ||
| 22i | c-Met | A549 | 0.83 ± 0.07 | [3] |
| MCF-7 | 0.15 ± 0.08 | [3] | ||
| Hela | 2.85 ± 0.74 | [3] | ||
| 12m | BRD4 | MV4-11 | 0.02 | [5] |
| A22 | PD-1/PD-L1 | - | 0.0923 | [6] |
2. Inhibition of the Hedgehog Signaling Pathway:
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. Triazolo[4,3-a]pyridine derivatives have been developed as potent inhibitors of Smoothened (Smo), a key component of the Hh pathway.[7] These compounds have demonstrated significant anti-proliferative activity against cancer cell lines, particularly triple-negative breast cancer cells.[7] Mechanistic studies revealed that these derivatives block Smo translocation into the cilia and reduce both Smo protein and mRNA expression, leading to the inhibition of the downstream transcription factor Gli1.[7]
3. Targeting the PD-1/PD-L1 Interaction:
The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors of the PD-1/PD-L1 interaction are an emerging immunotherapeutic approach. A novel series of[1][2][3]triazolo[4,3-a]pyridines have been designed as potent inhibitors of this interaction.[6] Compound A22 exhibited a potent inhibitory activity with an IC50 of 92.3 nM and was shown to elevate interferon-γ production in a co-culture model, indicating its potential to restore T-cell-mediated antitumor immunity.[6]
4. BRD4 Inhibition:
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a key role in regulating the expression of oncogenes. A series of triazolopyridine derivatives have been identified as potent BRD4 inhibitors.[5] The representative compound 12m showed excellent anti-cancer activity in the MV4-11 cell line with an IC50 of 0.02 µM, superior to the known BRD4 inhibitor (+)-JQ1.[5] Molecular docking studies suggest that these compounds bind to the acetyl-lysine binding site of BRD4.[5]
Signaling Pathway Visualization:
Caption: Inhibition of the Hedgehog signaling pathway by triazolo[4,3-a]pyridine derivatives.
B. Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazolo[4,3-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. Some of these compounds showed moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[8] For instance, one derivative exhibited superior antibacterial activities with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibacterial agent ampicillin.[8]
Furthermore,[1][2][3]triazolo[4,3-a]pyridine derivatives containing hydrazone moieties have been investigated for their antifungal activity. Several of these compounds exhibited good antifungal activity, and DFT calculations were employed to study the structure-activity relationship.[2]
Table 2: Antimicrobial Activity of a Representative Triazolo[4,3-a]pyrazine Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2e | Staphylococcus aureus | 32 | [8] |
| Escherichia coli | 16 | [8] |
C. Central Nervous System (CNS) Applications
Triazolo[4,3-a]pyridine derivatives have also shown potential in the treatment of central nervous system disorders, including neurodegenerative diseases like Alzheimer's disease.
Some derivatives have been investigated as inhibitors of γ-secretase, an enzyme involved in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease.[9] Additionally, triazolopyridopyrimidine derivatives have been explored as dual-target agents for Alzheimer's therapy, exhibiting both anticholinesterase activity and strong antioxidant properties.[10] The most balanced compound in one study showed an IC50 of 1.32 µM against acetylcholinesterase (AChE).[10]
III. Structure-Activity Relationship (SAR) Studies: Guiding the Design of More Potent Derivatives
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. Several studies have explored the SAR of triazolo[4,3-a]pyridine derivatives.
For anticancer activity, the nature and position of substituents on the triazolo[4,3-a]pyridine core and any appended rings significantly influence the inhibitory potency. For instance, in the case of c-Met/VEGFR-2 inhibitors, the introduction of the triazolo[4,3-a]pyrazine core was found to be an active pharmacophore that could improve the antitumor effect.[4]
In the context of IDO1 inhibitors, the presence of a hydrophobic substituent on the triazolo[4,3-a]pyridine ring was found to be fundamental for interaction within the enzyme's active site.[11] The coordination with the iron atom of the heme group is driven by the N1 atom of the 1,2,4-triazole ring.[11]
For antifungal derivatives containing a hydrazone moiety, DFT calculations have been used to correlate the electronic properties of the molecules with their biological activity, providing insights for the design of more effective antifungal agents.[2]
IV. Conclusion and Future Perspectives
The triazolo[4,3-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, makes it a highly attractive area of research for medicinal chemists. The ability of these compounds to target a wide range of biological targets, including kinases, immune checkpoints, and enzymes involved in neurodegenerative diseases, highlights their immense therapeutic potential.
Future research in this field will likely focus on the development of more potent and selective derivatives through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel synthetic methodologies that allow for greater structural diversity will also be crucial. Furthermore, the investigation of these compounds in combination therapies, particularly in the context of cancer, could lead to more effective treatment strategies. As our understanding of the complex biological pathways underlying various diseases continues to grow, the triazolo[4,3-a]pyridine scaffold is poised to play an increasingly important role in the discovery of next-generation therapeutics.
V. References
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Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022. URL: --INVALID-LINK--
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Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. Chemistry Central Journal. 2016. URL: --INVALID-LINK--
-
Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules. 2021. URL: --INVALID-LINK--
-
Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. 2021. URL: --INVALID-LINK--
-
Triazolo Pyridines Useful as Inhibitors of γ-Secretase and Their Methods of Use. ACS Medicinal Chemistry Letters. 2020. URL: --INVALID-LINK--
-
Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. 2019. URL: --INVALID-LINK--
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. 2021. URL: --INVALID-LINK--
-
Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Pharmaceuticals. 2020. URL: --INVALID-LINK--
-
Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. ResearchGate. N.D. URL: --INVALID-LINK--
-
Discovery of[1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. European Journal of Medicinal Chemistry. 2020. URL: --INVALID-LINK--
-
Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. European Journal of Medicinal Chemistry. 2019. URL: --INVALID-LINK--
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2022. URL: --INVALID-LINK--
-
The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. 2021. URL: --INVALID-LINK--
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. 2022. URL: --INVALID-LINK--
-
Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. 2025. URL: --INVALID-LINK--
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules. 2023. URL: --INVALID-LINK--
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. 2013. URL: --INVALID-LINK--
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. 2021. URL: --INVALID-LINK--
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. N.D. URL: --INVALID-LINK--
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. 2020. URL: --INVALID-LINK--
-
Approaches to the Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidines (Mini-Review). ResearchGate. 2025. URL: --INVALID-LINK--
-
Qsar studies on benzoxazoles and oxazolo pyridines as antifungal agents. ResearchGate. 2024. URL: --INVALID-LINK--
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. 2019. URL: --INVALID-LINK--
-
3D QSAR Studies on Benzoxazoles and Oxazolo-(4, 5-b)pyridines as Anti-fungal agents. ResearchGate. N.D. URL: --INVALID-LINK--
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024. URL: --INVALID-LINK--
References
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The Triazolopyridine Scaffold: A Comprehensive Technical Guide to its Biological Potential and Therapeutic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The triazolopyridine scaffold, a fused heterocyclic system combining the structural motifs of triazole and pyridine, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique combination of rigidity, synthetic tractability, and diverse chemical properties has made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the triazolopyridine core, moving beyond a simple recitation of facts to deliver an in-depth analysis of its biological potential. We will explore its fundamental chemistry, delve into the vast spectrum of its pharmacological activities—from oncology to infectious diseases—and elucidate the underlying mechanisms of action. By integrating detailed structure-activity relationship (SAR) insights, validated experimental protocols, and a forward-looking perspective, this document serves as an essential resource for professionals engaged in the discovery and development of next-generation therapeutics.
The Triazolopyridine Core: A Structural and Chemical Overview
The remarkable versatility of the triazolopyridine scaffold stems from its inherent structural and chemical characteristics. This section dissects the core features that make it a highly attractive starting point for drug design.
Core Structure and Isomerism
Triazolopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a triazole and a pyridine ring.[3] This fusion can occur in several ways, resulting in multiple isomers with distinct chemical properties and biological activities.[2][4] The most commonly explored isomers in medicinal chemistry include[1][5][6]triazolo[4,3-a]pyridine,[1][5][6]triazolo[1,5-a]pyridine, and[5][6][7]triazolo[4,5-b]pyridine.[4] The arrangement and number of nitrogen atoms in the scaffold influence its electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, which are critical determinants of target binding and pharmacological effect.
Physicochemical Properties and "Drug-Likeness"
The triazolopyridine scaffold possesses several attributes that contribute to its "drug-like" character:
-
Structural Rigidity: The fused ring system provides a conformationally constrained framework, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.
-
Hydrogen Bonding Capacity: The presence of multiple nitrogen atoms provides both hydrogen bond donor and acceptor sites, facilitating crucial interactions with protein targets.
-
Metabolic Stability: The aromatic nature of the scaffold often imparts a degree of metabolic stability, a desirable trait for drug candidates.
-
Synthetic Accessibility: As will be discussed, the core is readily synthesized and can be functionalized at various positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
Historical Context and Clinical Significance
The therapeutic potential of this scaffold is not merely theoretical; it is clinically validated. The antidepressant Trazodone, a triazolopyridine derivative approved in the 1980s, was an early testament to its utility in targeting the central nervous system.[2][8] More recently, a new generation of drugs has emerged, including the JAK inhibitor Filgotinib (for autoimmune diseases) and the HER2 inhibitor Tucatinib (for cancer), underscoring the scaffold's enduring relevance and broad applicability in modern medicine.[3]
Synthetic Strategies: Building the Versatile Core
The ability to efficiently synthesize and diversify the triazolopyridine scaffold is paramount to its successful application in drug discovery. Methodologies have evolved from classical condensation reactions to highly sophisticated and sustainable modern techniques.[1]
Foundational and Modern Synthetic Routes
Historically, the synthesis of triazolopyridines relied on straightforward condensation and cyclization reactions.[1] For instance, a common route to the prevalent[1][5][6]triazolo[4,3-a]pyridine isomer involves the reaction of 2-hydrazinopyridine with various one-carbon sources like carboxylic acids or their derivatives.[2]
Modern synthetic chemistry has introduced more efficient and "green" alternatives. These include:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields.[1]
-
Catalyst-Mediated Reactions: The use of catalysts, such as iodine or palladium, allows for milder reaction conditions and broader substrate scope.[2]
-
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and consistency for large-scale production.[2]
These advancements enable rapid access to diverse libraries of functionalized triazolopyridines, accelerating the drug discovery process.[2]
General Synthetic Workflow
The process of creating a library of triazolopyridine derivatives for screening typically follows a logical progression from the core synthesis to diversification. This allows for a systematic investigation of structure-activity relationships.
Caption: A generalized workflow for the synthesis and diversification of a triazolopyridine library.
The Broad Spectrum of Biological Activity
The true potential of the triazolopyridine scaffold is revealed in its remarkably broad range of biological activities. It has been successfully employed to modulate a diverse array of biological targets, leading to drug candidates in multiple therapeutic areas.[2][5]
Oncology
The fight against cancer is a primary area where triazolopyridine derivatives have shown immense promise.[5] Their mechanism of action is often tied to the inhibition of key proteins that drive cancer cell proliferation and survival.
-
Mechanism of Action: Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Triazolopyridines have been developed as potent inhibitors of various kinases, including Janus kinases (JAKs), PI3K, and VEGFR2.[5] By blocking the ATP-binding site of these enzymes, they can halt the downstream signaling cascades that promote tumor growth.
-
Mechanism of Action: Epigenetic Modulation: More recently, triazolopyridines have been identified as inhibitors of epigenetic targets. This includes bromodomain-containing protein 4 (BRD4), a "reader" protein that recognizes acetylated histones and regulates oncogene transcription.[9] Compounds have also been designed as dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC), offering a multi-pronged attack on cancer cells.[10][11]
-
Mechanism of Action: DNA Damage Repair Inhibition: Some derivatives function by inhibiting enzymes involved in DNA repair, such as Tyrosyl-DNA phosphodiesterase 2 (TDP2).[12] This can sensitize cancer cells to traditional chemotherapies that work by inducing DNA damage.[12]
Caption: Simplified overview of kinase signaling pathways targeted by triazolopyridine inhibitors in cancer.
Table 1: Representative Anticancer Activity of Triazolopyridine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| [1][5][6]triazolo[1,5-a]pyridinylpyridine | AKT Pathway | MCF-7 (Breast) | Potent Activity | [7] |
| Triazolopyridine Derivative | BRD4 | MV4-11 (Leukemia) | 0.02 µM | [9] |
| JAK/HDAC Dual Inhibitor | JAK1/2, HDACs | MDA-MB-231 (Breast) | Submicromolar | [11] |
| 1,2,4-Triazole-Pyridine Hybrid | - | B16F10 (Melanoma) | 41.12 µM - 61.11 µM |[13] |
Inflammatory and Autoimmune Diseases
Chronic inflammation underlies many debilitating diseases. Triazolopyridines have been developed to target key nodes in inflammatory signaling pathways.
-
Mechanism of Action: p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) is a central regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Triazolopyridine-oxazole derivatives have been optimized as potent and selective p38 inhibitors.[6][14]
-
Mechanism of Action: Myeloperoxidase (MPO) Inhibition: MPO is an enzyme released by neutrophils that generates hypochlorous acid, contributing to tissue damage in chronic inflammatory conditions and cardiovascular disease.[15] Structure-based design has led to stable and selective triazolopyridine-based MPO inhibitors.[15]
Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibiotics.[16] The triazolopyridine scaffold has proven to be a valuable template for novel antimicrobial agents.[5][17]
-
Mechanism of Action: Antibacterial: Triazolopyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[16][18] One key mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, which are distinct from their mammalian counterparts.[18]
-
Antifungal Activity: Certain derivatives have also shown promising activity against pathogenic fungi, such as Candida albicans and Aspergillus niger.[17]
Table 2: Representative Antimicrobial Activity of Triazolopyridine Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Triazolo[4,3-a]pyrazine | E. coli | MIC | 16 µg/mL | [18] |
| Triazolo[4,3-a]pyrazine | S. aureus | MIC | 32 µg/mL | [18] |
| Pyridine Derivative | C. albicans | Promising Inhibition | - |[17] |
Structure-Activity Relationship (SAR) Insights
Optimizing a lead compound is a critical phase of drug discovery. SAR studies on the triazolopyridine scaffold reveal how specific chemical modifications influence biological activity, selectivity, and pharmacokinetic properties.
Key Principles of Modification
Systematic modification of the scaffold has yielded key insights. For example, in a series of p38 inhibitors, changes to the C4 aryl group and the triazole side-chain were crucial for overcoming metabolic liabilities of the initial lead compound.[6] Similarly, for MPO inhibitors, structure-based design was used to improve potency and acid stability while eliminating off-target activity.[15]
Caption: Key modification points on the triazolopyridine scaffold and their general impact on properties.
Experimental Protocols for Evaluation
To ensure scientific integrity and provide actionable insights, this section details standardized, self-validating protocols for the synthesis and biological evaluation of a representative triazolopyridine compound.
Synthesis Protocol: 5-Mercapto-Substituted 1,2,4-Triazole-Pyridine Hybrid
This protocol describes a foundational synthesis step for creating a versatile triazole-pyridine intermediate, which can be further derivatized.[13]
Objective: To synthesize 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol from nicotinohydrazide.
Materials:
-
Nicotinohydrazide
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80%)
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Beakers, flasks, and measuring cylinders
-
Filtration apparatus (Buchner funnel)
Step-by-Step Methodology:
-
Step A: Formation of Potassium Dithiocarbazate Salt
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of nicotinohydrazide in 50 mL of absolute ethanol.
-
Add a solution of 0.1 mol of potassium hydroxide in 20 mL of absolute ethanol to the flask.
-
Cool the mixture in an ice bath and add 0.12 mol of carbon disulfide dropwise with constant stirring over 30 minutes.
-
Continue stirring for an additional 4-6 hours at room temperature.
-
Collect the precipitated potassium 3-pyridyl-dithiocarbazate salt by filtration, wash with cold ether, and dry under vacuum.
-
-
Step B: Cyclization to Form the Triazole
-
Suspend 0.05 mol of the dried potassium salt from Step A in 50 mL of water.
-
Add 0.1 mol of 80% hydrazine hydrate to the suspension.
-
Reflux the mixture with stirring for 4-5 hours. During this time, the color of the reaction mixture may change, and hydrogen sulfide gas will be evolved (conduct in a fume hood).
-
Cool the reaction mixture to room temperature and dilute with 100 mL of cold water.
-
Acidify the solution carefully with dilute hydrochloric acid to a pH of ~5-6.
-
The white solid precipitate of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol will form.
-
Collect the product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure compound.
-
-
Validation:
-
Confirm the product's identity and purity using Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (IR, NMR, Mass Spectrometry). The obtained data should be consistent with the expected structure.
-
Biological Assay Protocol: In Vitro Anticancer MTT Assay
This protocol details the evaluation of the cytotoxic activity of synthesized compounds against a human cancer cell line.[7][13]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest MCF-7 cells from a culture flask using trypsin.
-
Perform a cell count and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5%.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percentage of cell viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
-
Future Perspectives and Conclusion
The triazolopyridine scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its journey from a component of early CNS drugs to a framework for modern targeted therapies highlights its adaptability and sustained relevance.[1][2]
Future Directions:
-
Dual-Target and Multi-Target Inhibitors: As seen with JAK/HDAC inhibitors, designing single molecules that can modulate multiple nodes in a disease pathway is a promising strategy for overcoming drug resistance and improving efficacy.[10][11]
-
Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs), serving as a ligand to recruit a target protein for degradation rather than just inhibition.
-
Expanding Therapeutic Areas: Exploration into its potential for treating metabolic diseases like non-alcoholic steatohepatitis (NASH) via inhibition of targets like ASK1 is an emerging and exciting field.[19]
References
- 1. bioengineer.org [bioengineer.org]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trazodone, a triazolopyridine derivative, in primary depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. Stork: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development [storkapp.me]
- 15. Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 17. NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Possible Mechanisms of Action of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific derivative, 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, with its unique substitution pattern, presents a compelling case for investigation as a targeted therapeutic agent. While direct studies on this particular derivative are limited, the extensive research on analogous compounds provides a strong foundation for postulating its potential mechanisms of action. This guide synthesizes the current understanding of triazolopyridine pharmacology to propose and explore the most probable biological targets and signaling pathways for 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives. We will delve into the rationale behind these hypotheses and provide detailed, field-proven experimental protocols to empower researchers to systematically investigate and validate these potential mechanisms.
Introduction: The Triazolo[4,3-a]pyridine Scaffold - A Realm of Therapeutic Promise
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, the fused triazolopyridine system has garnered significant attention due to its structural similarity to endogenous purines, allowing these molecules to interact with a multitude of biological targets.[1][4] This bioisosteric relationship makes triazolopyridine derivatives prime candidates for the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators.[3][5]
The subject of this guide, the 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine core, possesses distinct structural features that are likely to influence its pharmacological profile. The bromine atom at the 7-position offers a handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] The methyl group at the 3-position can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.
Given the wealth of data on related compounds, this guide will focus on two primary, interconnected hypotheses for the mechanism of action of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives:
-
Hypothesis 1: Inhibition of Protein Kinases. The most prominent and well-documented activity of triazolopyridine and related fused pyrimidine scaffolds is the inhibition of protein kinases.[2][4][6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
-
Hypothesis 2: Modulation of Inflammatory Pathways. Many kinase signaling cascades are integral to the inflammatory response. Therefore, as a putative kinase inhibitor, 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives are also strong candidates for investigation as anti-inflammatory agents.[7][8]
This guide will now explore these hypotheses in detail, providing the scientific rationale and the experimental frameworks necessary to rigorously test them.
Hypothesis 1: A Deep Dive into Kinase Inhibition
The ATP-binding pocket of protein kinases is a common target for small molecule inhibitors. The triazolopyridine scaffold, being an ATP isostere, is well-suited to fit into this pocket and disrupt kinase activity.[4] Numerous triazolopyridine derivatives have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][2]
Potential Kinase Targets
Based on the activities of structurally related compounds, the following kinase families are proposed as high-priority targets for 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives:
-
Cyclin-Dependent Kinases (CDKs): A structurally similar compound, 7-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine, has been identified as a potent inhibitor of CDK2.[1] CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
-
Janus Kinases (JAKs): The triazolopyridine core is present in selective JAK inhibitors. The JAK-STAT signaling pathway is critical for cytokine-mediated immune responses, and its inhibition has therapeutic benefits in inflammatory diseases and certain cancers.
-
Epidermal Growth Factor Receptor (EGFR): Pyrazolo[4,3-e][1][2][3]triazolopyrimidine derivatives have demonstrated inhibitory activity against EGFR, a key driver in many epithelial cancers.[2]
Experimental Workflow for Validating Kinase Inhibition
To systematically investigate the potential of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivatives as kinase inhibitors, a multi-step experimental approach is recommended.
Caption: Experimental workflow for kinase inhibitor validation.
Detailed Experimental Protocols
Rationale: To obtain an initial, unbiased overview of the compound's kinase inhibitory potential, a broad kinase panel screen is the most efficient first step. This will identify potential "hit" kinases for further investigation.
Methodology:
-
Compound Preparation: Prepare a stock solution of the 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivative in DMSO (e.g., at 10 mM).
-
Assay Provider: Submit the compound to a commercial provider (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at a fixed concentration (typically 1-10 µM).
-
Data Analysis: The provider will report the percentage of inhibition for each kinase. Identify kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75%) as primary hits.
Rationale: To quantify the potency of the compound against the identified hit kinases, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).
Methodology:
-
Assay Principle: Utilize a suitable assay format, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).
-
Reagents:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Detection reagents
-
-
Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a microplate, add the kinase, substrate, and test compound at various concentrations. c. Initiate the reaction by adding ATP. d. Incubate for the recommended time at the optimal temperature. e. Stop the reaction and add the detection reagents. f. Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
| Putative Target Kinase | Cell Line for Cellular Assays | Phospho-Substrate for Western Blot |
| CDK2 | MCF-7 (Breast Cancer) | Phospho-Rb (Ser807/811) |
| JAK1 | HEL (Erythroleukemia) | Phospho-STAT3 (Tyr705) |
| EGFR | A549 (Lung Cancer) | Phospho-EGFR (Tyr1068) |
Table 1: Suggested Cell Lines and Biomarkers for Cellular Kinase Inhibition Studies.
Rationale: To confirm that the compound binds to the target kinase within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Culture and Treatment: Culture the appropriate cell line (see Table 1) and treat with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.
-
Data Analysis: Plot the amount of soluble protein against temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothesis 2: Elucidating Anti-Inflammatory Activity
Inflammation is a complex biological response involving numerous signaling pathways, many of which are regulated by kinases (e.g., MAP kinases, NF-κB pathway kinases).[7] Therefore, a compound with kinase inhibitory activity is a strong candidate for possessing anti-inflammatory properties.
Potential Anti-Inflammatory Mechanisms
The anti-inflammatory effects of a 7-Bromo-3-methyl-triazolo[4,3-a]pyridine derivative could be mediated through:
-
Inhibition of Pro-inflammatory Cytokine Production: By inhibiting upstream kinases in immune cells, the compound could suppress the production and release of inflammatory mediators like TNF-α, IL-6, and IL-1β.
-
Modulation of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of inflammation. Inhibition of kinases such as IKK could prevent the activation of NF-κB and subsequent transcription of pro-inflammatory genes.
-
Inhibition of Cyclooxygenase (COX) Enzymes: While less likely to be a primary mechanism for a triazolopyridine, some heterocyclic compounds can exhibit off-target effects on enzymes like COX-1 and COX-2, which are key to prostaglandin synthesis.[7]
Experimental Workflow for Assessing Anti-Inflammatory Activity
A stepwise approach is recommended to evaluate the anti-inflammatory potential of the compound.
Caption: Workflow for evaluating anti-inflammatory activity.
Detailed Experimental Protocols
Rationale: This is a classic in vitro model of inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess assay.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
Rationale: To directly assess the effect of the compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line: Use a cell line that has been stably transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Treatment and Stimulation: Pre-treat the cells with the test compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: A reduction in reporter gene activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
The 7-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related compounds, the most plausible mechanisms of action are the inhibition of protein kinases and the modulation of inflammatory pathways. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate these hypotheses.
Future research should focus on a comprehensive SAR study, leveraging the 7-bromo position for the synthesis of a diverse library of analogs. This will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the mechanism of action, guided by the principles and methodologies outlined herein, will be paramount to unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine|CAS 2361644-51-9 [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Authored by: A Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its power lies in the efficient, palladium-catalyzed formation of carbon-carbon bonds, most notably for constructing biaryl and hetero-biaryl systems from organoboron compounds and organohalides.[4][5][6] The[7][8][9]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[10][11] Consequently, the development of robust and versatile methods for its functionalization is of paramount importance for drug discovery professionals.
This document provides a detailed technical guide for the Suzuki-Miyaura coupling of 7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the reaction's mechanics, a comprehensive and field-tested experimental protocol, and the critical insights needed for successful reaction optimization and execution.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][12] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine. This step forms a Pd(II) intermediate.[4][5][6]
-
Transmetalation: A base activates the boronic acid partner, forming a more nucleophilic boronate species.[13] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center.[4][5] This forms the desired carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Reaction Parameters and Optimization Strategy
The success of the Suzuki coupling, especially with nitrogen-containing heterocycles, hinges on the judicious selection of reaction components. The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[3] Therefore, careful optimization is key.
| Parameter | Reagents/Conditions | Typical Amount/Concentration | Expertise & Experience: Key Considerations |
| Aryl Halide | 7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine | 1.0 equivalent | This is the limiting reagent. Its purity is critical for achieving high yields and avoiding side reactions. |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. Boronic acids can undergo protodeboronation, especially with certain heteroaryl motifs; boronic esters often offer greater stability.[2][12] |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), or Buchwald Precatalysts | 1 - 5 mol% | Buchwald G2/G3 precatalysts are often highly effective for challenging heteroaromatic couplings as they generate the active Pd(0) species under mild conditions.[2] |
| Ligand | SPhos, XPhos, RuPhos, or N-Heterocyclic Carbenes (NHCs) | 1.2 - 2.4 equivalents relative to Pd | This is the most critical choice. Bulky, electron-rich phosphine ligands (like SPhos) or NHCs are essential.[8][14] They promote the oxidative addition step and stabilize the palladium catalyst, preventing deactivation by the substrate's nitrogen atoms. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 equivalents | The base is crucial for activating the boronic acid for transmetalation.[7][13] K₃PO₄ is a robust, non-nucleophilic base often used for sensitive substrates. Cs₂CO₃ is stronger and can be effective for less reactive partners.[7] |
| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF, often with H₂O | 0.1 - 0.5 M | The solvent system must solubilize all components. A mixture of an organic solvent and water is common. Crucially, the solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[7][15] |
| Temperature | 80 - 110 °C | - | Heating is typically required to drive the reaction to completion at a reasonable rate.[9][16] Monitor for potential decomposition of sensitive substrates at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | - | An oxygen-free environment is mandatory to protect the sensitive Pd(0) catalyst from oxidation.[7][16] |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for setting up and executing the Suzuki coupling protocol. Adherence to this systematic process is fundamental to achieving reproducible and successful outcomes.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine with a generic arylboronic acid.
Materials:
-
7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely powdered
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
Water (0.5 mL), degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried 25 mL Schlenk flask or round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Schlenk line or manifold for inert gas (Argon or Nitrogen)
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard glassware for work-up and chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[7]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[7][16]
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (5 mL) to the flask, followed by degassed water (0.5 mL).[7] A brief flush of the flask with inert gas during solvent addition is recommended.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a suspension.
-
Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-18 hours.
-
-
Work-up:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.[7]
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[3]
-
Combine the organic layers and wash with brine (20 mL).[7]
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7][17]
-
-
Purification:
Safety Information
-
7-Bromo-3-methyl-[7][8][9]triazolo[4,3-a]pyridine should be handled as a potentially toxic chemical.[18]
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chembk.com [chembk.com]
Application Notes and Protocols for Cross-Coupling Reactions of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Application Notes and Protocols for Cross-Coupling Reactions of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[3] This scaffold, an isostere of purines, is a cornerstone in the design of novel therapeutic agents due to its versatile biological activities, which include anticancer, antimicrobial, and kinase inhibitory properties.[3] The unique electronic and structural features of this bicyclic system allow for precise interactions with biological targets, making it a valuable building block in drug discovery programs.
7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine emerges as a particularly strategic starting material. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) and develop new chemical entities with tailored properties.
This guide provides detailed, field-proven protocols for the four most impactful cross-coupling reactions involving 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Each section is designed to not only provide a step-by-step methodology but also to impart an understanding of the critical parameters and the rationale behind their selection, empowering researchers to adapt and troubleshoot these powerful synthetic transformations.
General Experimental Workflow
A standardized workflow is crucial for the success and reproducibility of palladium-catalyzed cross-coupling reactions. The following diagram outlines the essential steps from reaction setup to product isolation.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures due to its mild conditions, excellent functional group tolerance, and the low toxicity of boron-based reagents.[4] This protocol is optimized for the coupling of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine with various aryl and heteroaryl boronic acids.
Mechanistic Rationale & Key Parameters
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center (facilitated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
-
Catalyst System (Pd(OAc)₂/SPhos): The combination of a simple palladium precursor like palladium(II) acetate with a bulky, electron-rich phosphine ligand such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for heteroaryl halides.[5][6] The ligand facilitates both the oxidative addition and the reductive elimination steps, which can be challenging for electron-deficient heterocyclic substrates.[5]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the boronic acid, a common side reaction.[7]
-
Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is often crucial for Suzuki couplings. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk tube or microwave vial with a stir bar
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine (e.g., 0.5 mmol, 106 mg), the desired arylboronic acid (e.g., 0.6 mmol), and K₃PO₄ (1.0 mmol, 212 mg).
-
In a separate vial, quickly weigh and add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg).
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate the flask and backfill with the inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard, reliable Pd(II) precursor. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand for efficient coupling of heteroaryl halides.[5] |
| Base | K₃PO₄ (2.0 equiv) | Effective for transmetalation, minimizes boronic acid decomposition.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solubility for reactants and promotes base activity.[5] |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalyst turnover. |
| Time | 4-12 hours | Typical duration, monitor for completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and a vast range of amines.[2] This transformation is indispensable in pharmaceutical synthesis, where the introduction of an amino group is a key strategy for modulating a molecule's physicochemical and pharmacological properties.[8]
Mechanistic Rationale & Key Parameters
The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by amine coordination and deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[2]
-
Catalyst System (Pd₂(dba)₃/XPhos): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. When paired with a highly electron-rich and sterically hindered biaryl phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), it forms a highly active catalyst capable of coupling a wide range of amines, including less nucleophilic ones, with heteroaryl chlorides and bromides.[9] The bulk of the ligand promotes the formation of the active monoligated palladium species and accelerates the rate-limiting reductive elimination step.[2]
-
Base (NaOt-Bu or LHMDS): A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice. For very sensitive substrates or weakly nucleophilic amines, a silylamide base like Lithium bis(trimethylsilyl)amide (LHMDS) can be advantageous.[10]
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.[11]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
Schlenk tube with a stir bar
Procedure:
-
To an oven-dried Schlenk tube, add 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine (e.g., 0.5 mmol, 106 mg), Pd₂(dba)₃ (e.g., 0.005 mmol, 4.6 mg), and XPhos (e.g., 0.01 mmol, 4.8 mg).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the NaOt-Bu (0.7 mmol, 67 mg).
-
Through the septum, add anhydrous, degassed toluene (e.g., 5 mL) followed by the amine (0.6 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Common, effective Pd(0) precatalyst. |
| Ligand | XPhos (2-4 mol%) | Bulky, electron-rich ligand for challenging heteroaryl substrates.[9] |
| Base | NaOt-Bu (1.4 equiv) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene | Inert, high-boiling solvent suitable for the reaction conditions.[11] |
| Temperature | 100-110 °C | Standard temperature range for amination of aryl bromides. |
| Time | 12-24 hours | Reactions are often slower than C-C couplings; overnight is typical. |
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating valuable arylalkyne and conjugated enyne structures.[12] These motifs are prevalent in functional materials, natural products, and pharmaceuticals.[13] Modern protocols often favor copper-free conditions to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[14]
Mechanistic Rationale & Key Parameters
The copper-free Sonogashira reaction follows a Pd(0)/Pd(II) cycle. The key steps are oxidative addition of the aryl halide to Pd(0), followed by deprotonation of the terminal alkyne by a base, coordination of the resulting acetylide to the palladium center, and finally, reductive elimination.[15]
Caption: Simplified catalytic cycle of the copper-free Sonogashira coupling.
-
Catalyst System (Pd(PPh₃)₂Cl₂): Dichlorobis(triphenylphosphine)palladium(II) is a classic, robust, and air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. It is highly effective for Sonogashira couplings.[16]
-
Copper Co-catalyst (Optional but traditional): Copper(I) iodide (CuI) is traditionally used to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] However, for cleaner reactions, copper-free systems are preferred.
-
Base (Diisopropylamine or Triethylamine): An amine base serves a dual purpose: it deprotonates the terminal alkyne and acts as a solvent or co-solvent. Diisopropylamine (DIPA) or triethylamine (TEA) are common choices.[16]
-
Solvent (THF or DMF): A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to ensure solubility of all components.[16]
Detailed Protocol: Copper-Free Sonogashira Coupling
Materials:
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk tube with a stir bar
Procedure:
-
In an oven-dried Schlenk tube, dissolve 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine (e.g., 0.5 mmol, 106 mg) in anhydrous THF or DMF (e.g., 5 mL) under an argon atmosphere.
-
Add Pd(PPh₃)₂Cl₂ (e.g., 0.015 mmol, 10.5 mg).
-
Add the terminal alkyne (e.g., 0.6 mmol) followed by diisopropylamine (e.g., 1.0 mmol, 140 µL).
-
Seal the tube and stir the mixture at room temperature or heat to 50-60 °C for 3-16 hours. The reaction can often be performed at room temperature for activated substrates.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Air-stable and highly effective precatalyst.[16] |
| Co-catalyst | None (Copper-Free) | Avoids alkyne homocoupling, leading to cleaner reactions.[14] |
| Base | Diisopropylamine (2-3 equiv) | Acts as both base and co-solvent. |
| Solvent | Anhydrous THF or DMF | Good solubilizing properties for a wide range of substrates. |
| Temperature | Room Temp. to 60 °C | Mild conditions are often sufficient, especially for aryl bromides.[1] |
| Time | 3-16 hours | Varies with substrate reactivity. |
Heck Coupling: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[18] It is a powerful method for vinylation and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[19]
Mechanistic Rationale & Key Parameters
The Heck reaction cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[20]
-
Catalyst System (Pd(OAc)₂): Palladium(II) acetate is a common and effective precatalyst for the Heck reaction. In many cases, especially with electron-deficient heteroaryl bromides, phosphine-free conditions can be successful, simplifying the reaction setup.[21]
-
Base (K₂CO₃ or Et₃N): An inorganic base like potassium carbonate or an organic base like triethylamine is required to regenerate the Pd(0) catalyst at the end of the cycle.[18]
-
Solvent (DMF or NMP): High-boiling, polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used, as Heck reactions often require elevated temperatures to proceed efficiently.[21]
-
Phase Transfer Catalyst (TBAB, Optional): For reactions in aqueous or biphasic media, or to enhance the reaction rate, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
Detailed Protocol: Heck Coupling
Materials:
-
Alkene (e.g., butyl acrylate, styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Sealed reaction tube or flask with condenser
Procedure:
-
To a reaction tube, add 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine (e.g., 0.5 mmol, 106 mg), K₂CO₃ (1.0 mmol, 138 mg), and Pd(OAc)₂ (e.g., 0.005 mmol, 1.1 mg).
-
Add DMF (e.g., 3 mL) followed by the alkene (e.g., butyl acrylate, 0.75 mmol, 108 µL).
-
Seal the tube (if using a microwave or sealed tube) or equip the flask with a condenser and place it under an inert atmosphere.
-
Heat the mixture to 110-130 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Standard, often ligand-free for activated heteroaryl bromides.[21] |
| Ligand | None (or PPh₃ if needed) | Simpler setup; phosphine can be added for less reactive systems. |
| Base | K₂CO₃ (2.0 equiv) | Common, effective base for catalyst regeneration.[18] |
| Solvent | DMF | High-boiling polar aprotic solvent to facilitate the reaction.[21] |
| Temperature | 110-130 °C | Higher temperatures are typically required for Heck reactions. |
| Time | 6-24 hours | Dependent on the reactivity of the alkene coupling partner. |
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine|CAS 2361644-51-9 [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. synarchive.com [synarchive.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guideline for the Development of Novel Antibacterial Agents Utilizing the Triazolopyridine Core
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1] The triazolopyridine scaffold has emerged as a 'privileged structure' in medicinal chemistry, demonstrating a wide array of biological activities and making it an attractive starting point for drug discovery.[2][3][4] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic development of novel antibacterial agents based on the triazolopyridine core. We will detail field-proven protocols for synthesis, in vitro screening, cytotoxicity assessment, and in vivo efficacy evaluation, explaining the scientific rationale behind each experimental step to ensure a self-validating and robust discovery cascade.
Introduction: The Rationale for Triazolopyridine in Antibacterial Discovery
The fusion of a triazole ring with a pyridine ring creates the triazolopyridine system, a heterocyclic scaffold that has garnered significant attention.[5] Its unique three-dimensional structure and electronic properties, stemming from the combination of these two pharmacologically significant rings, allow for diverse interactions with biological targets.[4] Triazole-containing compounds are known to possess high activity and favorable pharmacokinetic profiles, while the pyridine ring is a common feature in many established drugs.[6] This combination provides a versatile template for chemical modification, enabling the fine-tuning of antibacterial potency, selectivity, and drug-like properties.[4][7] This guide outlines an integrated workflow from initial chemical synthesis to preclinical evaluation.
PART 1: Synthesis of Triazolopyridine Analogs
The foundation of any drug discovery program is the efficient synthesis of a library of compounds. For the triazolopyridine core, one-pot synthesis methods are often favored for their operational simplicity and efficiency.[8] The reaction between a heterocyclic hydrazine, such as 2-hydrazinopyridine, and various aldehydes or ketones provides a direct route to substituted[9][10][11]triazolo[4,3-a]pyridines. This approach is atom-economical and tolerant of a wide range of functional groups, allowing for the rapid generation of a diverse chemical library for screening.[8]
Experimental Protocol: One-Pot Synthesis of a[9][10][11]Triazolo[4,3-a]pyridine Analog (TP-101)
This protocol describes a general procedure for synthesizing a lead compound. The choice of aldehyde (R-CHO) is critical as the 'R' group will be a key variable in the structure-activity relationship (SAR) studies.
-
Reagent Preparation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Aldehyde Addition: Add the desired substituted aldehyde (1.1 eq) to the solution. The slight excess of the aldehyde ensures the complete consumption of the starting hydrazine.
-
Reaction Catalyst/Medium: Add a catalytic amount of an oxidizing agent. Options include N-Bromosuccinimide (NBS) or an iodine-based system, which facilitates the oxidative cyclization to form the stable triazole ring.[8]
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting crude product can be purified using column chromatography on silica gel to yield the pure triazolopyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis, comparing the data with expected values.[6][12]
Caption: Workflow for the synthesis of triazolopyridine analogs.
PART 2: In Vitro Antibacterial Efficacy Screening
The first critical biological evaluation is to determine a compound's ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying this activity.[13][14] It determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[15] The broth microdilution method is a widely adopted, high-throughput technique for MIC determination.[11][16]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Inoculate the colonies into a suitable broth, such as Mueller-Hinton Broth (MHB).[17]
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Compound Dilution Plate Preparation:
-
Prepare a stock solution of the test triazolopyridine compound in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[14]
-
Ensure each well contains 50 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.[13]
-
Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only) to validate the assay.[13]
-
Seal the plate and incubate at 37°C for 16-24 hours.[13]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: Hypothetical MIC Data
Summarizing results in a clear table is crucial for comparing the activity of different analogs and identifying preliminary structure-activity relationships (SAR).[18]
| Compound ID | R-Group Substitution | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |
| TP-101 | 4-Fluoro-phenyl | 16 | 32 |
| TP-102 | 4-Chloro-phenyl | 8 | 16 |
| TP-103 | 4-Methoxy-phenyl | 64 | >128 |
| TP-104 | 2-Thienyl | 32 | 64 |
| Ampicillin | (Reference Drug) | 4 | 8 |
From this hypothetical data, one might infer that electron-withdrawing groups at the para-position of the phenyl ring (like Cl in TP-102) enhance antibacterial activity, while electron-donating groups (like Methoxy in TP-103) reduce it.
PART 3: Cytotoxicity Assessment for a Safety Profile
A promising antibacterial agent must be selectively toxic to bacteria while sparing host cells.[19] Cytotoxicity assays are therefore a mandatory step to evaluate a compound's safety profile and determine its therapeutic index.[20] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][21]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a suitable eukaryotic cell line (e.g., HeLa, HEK293) into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in fresh culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only).[20] Incubate for another 24-48 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16] During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation: Selectivity Index
The Selectivity Index (SI) is a critical parameter that relates the cytotoxicity of a compound to its antibacterial activity. A higher SI value indicates greater selectivity for the bacterial target.
SI = CC₅₀ (Eukaryotic Cells) / MIC (Bacterial Cells)
| Compound ID | MIC (µg/mL) vs. S. aureus | CC₅₀ (µg/mL) vs. HeLa Cells | Selectivity Index (SI) |
| TP-101 | 16 | >128 | >8 |
| TP-102 | 8 | >128 | >16 |
| TP-103 | 64 | >128 | >2 |
An SI > 10 is often considered a good starting point for a promising hit compound.
PART 4: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is crucial for its further development. For many triazole-based heterocycles, the primary targets are bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.[6]
Hypothetical Mechanism of Action
A lead triazolopyridine compound may function by binding to the active site of DNA gyrase, preventing it from re-ligating cleaved DNA strands. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. vibiosphen.com [vibiosphen.com]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. protocols.io [protocols.io]
- 12. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unlocking T-Cell Responses: 7-Bromo-3-methyl-triazolo[4,3-a]pyridine as a Scaffold for Novel PD-1/PD-L1 Inhibitors
Application Note & Protocols for Preclinical Development
Authored by: Senior Application Scientist, Immuno-Oncology
Introduction: The Pursuit of Small Molecule Checkpoint Inhibitors
The advent of immune checkpoint inhibitors, particularly monoclonal antibodies targeting the Programmed Death-1 (PD-1) receptor and its ligand (PD-L1), has revolutionized cancer therapy.[1][2] By blocking this key inhibitory axis, these therapies unleash the body's own T-cells to recognize and eliminate tumor cells.[2] However, antibody-based therapeutics are not without their limitations, including high manufacturing costs, potential for immunogenicity, and challenges with tumor penetration.[3] This has spurred the development of small molecule inhibitors of the PD-1/PD-L1 pathway, which offer the promise of oral bioavailability, improved tumor microenvironment penetration, and potentially a better side-effect profile.[1][3]
Within this exciting field, the[1]triazolo[4,3-a]pyridine scaffold has emerged as a promising starting point for the design of potent PD-1/PD-L1 inhibitors. This application note provides a detailed guide for researchers on the synthesis, characterization, and application of a specific derivative, 7-Bromo-3-methyl-triazolo[4,3-a]pyridine , in the preclinical development of novel cancer immunotherapies. While direct evidence for the PD-1/PD-L1 inhibitory activity of this specific molecule is still emerging, its structural similarity to known potent inhibitors of this class makes it a compelling candidate for investigation. This document will therefore serve as a comprehensive roadmap for testing the hypothesis that 7-Bromo-3-methyl-triazolo[4,3-a]pyridine is a viable PD-1/PD-L1 inhibitor and for characterizing its mechanism of action.
Scientific Rationale: Why 7-Bromo-3-methyl-triazolo[4,3-a]pyridine?
The rationale for investigating 7-Bromo-3-methyl-triazolo[4,3-a]pyridine as a PD-1/PD-L1 inhibitor is built upon a strong foundation of medicinal chemistry principles and published data on analogous compounds. The core[1]triazolo[4,3-a]pyridine scaffold has been identified as a key pharmacophore for potent inhibition of the PD-1/PD-L1 interaction. Furthermore, the strategic placement of bromo and methyl groups is hypothesized to enhance the molecule's inhibitory activity and drug-like properties.
The proposed mechanism of action for many small molecule PD-L1 inhibitors involves the induction of PD-L1 dimerization on the cell surface. This dimerization prevents the binding of PD-1 and can lead to the internalization and subsequent degradation of the PD-L1 protein, effectively removing the "brake" on T-cell activation.
Below is a conceptual workflow for the investigation of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine as a PD-1/PD-L1 inhibitor.
Caption: Proposed workflow for the development of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine as a PD-1/PD-L1 inhibitor.
Protocols
Part 1: Synthesis of 7-Bromo-3-methyl-[1][4][5]triazolo[4,3-a]pyridine
Reaction Scheme:
Materials:
-
2-Hydrazinyl-4-bromopyridine
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent, optional)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinyl-4-bromopyridine (1 equivalent) in glacial acetic acid or use neat acetic anhydride as both reactant and solvent.
-
Addition of Reagent: Slowly add acetic anhydride (1.1 equivalents) to the stirring solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid/anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 7-Bromo-3-methyl-[1]triazolo[4,3-a]pyridine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Biophysical Characterization of PD-1/PD-L1 Binding
To directly assess the ability of the synthesized compound to disrupt the PD-1/PD-L1 interaction, biophysical assays are indispensable. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[1]
Protocol: Surface Plasmon Resonance (SPR) Inhibition Assay
-
Chip Preparation: Immobilize recombinant human PD-1 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of recombinant human PD-L1 protein in a suitable running buffer (e.g., HBS-EP+).
-
Inhibitor Preparation: Prepare a stock solution of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine in 100% DMSO and create a dilution series in the running buffer. Maintain a constant, low percentage of DMSO in the final solutions.
-
Binding Assay:
-
Inject the different concentrations of PD-L1 over the immobilized PD-1 surface to establish a baseline binding interaction and determine the KD.
-
For the inhibition assay, pre-incubate a fixed concentration of PD-L1 with the varying concentrations of the test compound for a sufficient time to reach equilibrium.
-
Inject the pre-incubated mixtures over the PD-1 surface and measure the binding response.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (PD-L1 binding without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| Ligand | Recombinant Human PD-1 |
| Analyte | Recombinant Human PD-L1 |
| Inhibitor | 7-Bromo-3-methyl-triazolo[4,3-a]pyridine |
| Output | IC₅₀ (concentration for 50% inhibition) |
Part 3: Cell-Based Functional Assays
Cell-based assays are crucial to confirm that the observed biophysical interaction translates into a functional cellular response. A common and effective method is a PD-1/PD-L1 blockade bioassay using reporter cells.[6]
Protocol: PD-1/PD-L1 Blockade Reporter Assay
-
Cell Lines:
-
Effector Cells: Jurkat cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Target Cells: An antigen-presenting cell line (e.g., Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Assay Setup:
-
Plate the PD-L1 expressing target cells in a 96-well white-walled plate.
-
Prepare a dilution series of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine in assay medium.
-
Add the test compound dilutions to the wells containing the target cells. Include a vehicle control (DMSO) and a positive control (e.g., an anti-PD-L1 antibody).
-
Add the PD-1/NFAT-luciferase Jurkat effector cells to all wells.
-
-
Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO₂ incubator.
-
Luminescence Reading: Add a luciferase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: The binding of PD-1 to PD-L1 inhibits TCR signaling, leading to low luciferase expression. An effective inhibitor will block this interaction, restoring TCR signaling and resulting in a high luminescence signal. Calculate the fold-induction of the signal relative to the vehicle control and determine the EC₅₀ value from the dose-response curve.
Caption: Principle of the PD-1/PD-L1 cell-based reporter assay.
Part 4: T-Cell Co-culture and Cytokine Release Assay
To assess the functional consequence of PD-1/PD-L1 blockade on primary T-cells, a co-culture system measuring cytokine release is a gold standard. Interferon-gamma (IFN-γ) is a key cytokine indicative of T-cell activation.[7][8][9]
Protocol: IFN-γ Release Assay
-
Cell Preparation:
-
Target Cells: A cancer cell line that endogenously expresses or is engineered to overexpress PD-L1.
-
Effector Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and, optionally, enrich for CD3+ T-cells.
-
-
Co-culture Setup:
-
Plate the PD-L1 expressing target cells and allow them to adhere.
-
Activate the T-cells with a suboptimal concentration of an anti-CD3 antibody to induce PD-1 expression.
-
Add the pre-activated T-cells to the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).
-
Add the dilution series of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine to the co-culture.
-
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatant using a standard ELISA kit.
-
Data Analysis: Plot the IFN-γ concentration against the compound concentration to generate a dose-response curve and determine the EC₅₀ for IFN-γ release.
| Parameter | Value |
| Effector Cells | Human PBMCs or CD3+ T-cells |
| Target Cells | PD-L1+ Tumor Cell Line |
| E:T Ratio | 5:1 (example) |
| Incubation Time | 48-72 hours |
| Readout | IFN-γ concentration (pg/mL or IU/mL) |
Conclusion and Future Directions
7-Bromo-3-methyl-triazolo[4,3-a]pyridine represents a promising, yet underexplored, candidate for the development of small molecule PD-1/PD-L1 inhibitors. The protocols outlined in this application note provide a comprehensive framework for its synthesis, biophysical characterization, and functional evaluation. Successful outcomes in these assays would warrant further investigation into its precise mechanism of action, including its ability to induce PD-L1 dimerization and internalization. Ultimately, promising in vitro data would pave the way for pharmacokinetic studies and in vivo efficacy testing in syngeneic mouse tumor models, moving this compound one step closer to its potential as a novel cancer immunotherapy.
References
- 1. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. In Vitro Immunomodulation of a Whole Blood IFN-γ Release Assay Enhances T Cell Responses in Subjects with Latent Tuberculosis Infection | PLOS One [journals.plos.org]
- 9. Interferon-γ Release Assay for Accurate Detection of Severe Acute Respiratory Syndrome Coronavirus 2 T-Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis and improve your reaction yield and product purity. Our approach is built on explaining the fundamental chemical principles behind each step, ensuring you can make informed decisions in your laboratory work.
Overview of the Synthetic Pathway
The most common and reliable synthetic route to 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a two-step process. It begins with the nucleophilic aromatic substitution of a di-halogenated pyridine with hydrazine to form the key intermediate, 2-hydrazinyl-4-bromopyridine. This intermediate is then acylated and cyclized in the presence of an acetylating agent to yield the final triazolopyridine product.
This guide will focus on troubleshooting and optimizing this robust synthetic sequence.
Visualized Experimental Workflow
The following diagram illustrates the two-stage synthesis process, highlighting the key reagents and intermediates.
Caption: General workflow for the two-step synthesis of the target compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis. Each problem is presented with its probable causes and actionable solutions.
| Problem ID | Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| TS-01 | Low or no conversion of 2-Chloro-4-bromopyridine to the hydrazine intermediate. | 1. Insufficient reaction temperature or time: The SNAr reaction on the pyridine ring requires sufficient energy to overcome the activation barrier. 2. Low quality or insufficient hydrazine hydrate: Water content can affect reactivity, and an inadequate excess of hydrazine favors side reactions.[2] | Solution: 1. Increase Temperature: Gradually increase the reaction temperature to reflux (typically around 100-110 °C) and monitor by TLC until the starting material is consumed.[4] 2. Use High-Quality Reagents: Ensure you are using a high-purity grade of hydrazine hydrate. A large excess (e.g., 5-10 equivalents) is often necessary to drive the reaction to completion and minimize dimerization.[2] |
| TS-02 | Significant amount of a high molecular weight side product observed in Step 1. | Dimerization: If the concentration of the newly formed 2-hydrazinyl-4-bromopyridine becomes significant relative to hydrazine, it can act as a nucleophile itself, attacking another molecule of 2-chloro-4-bromopyridine to form a bis(pyridyl)hydrazine dimer.[2] | Solution: 1. Maintain Hydrazine Excess: Use a significant excess of hydrazine hydrate to ensure the chloropyridine is more likely to react with hydrazine than the product intermediate.[2] 2. Slow Addition: Consider the slow, portion-wise addition of the 2-chloro-4-bromopyridine to the heated hydrazine hydrate solution. This maintains a high hydrazine-to-substrate ratio throughout the reaction. |
| TS-03 | Low yield during the cyclization step (Step 2). | 1. Incomplete acylation: The initial acylation of the hydrazine intermediate may be incomplete. 2. Inefficient cyclization/dehydration: The subsequent ring-closure is a dehydration reaction that may require heat or a dehydrating agent to proceed efficiently. 3. Degradation: The intermediate or product may be unstable under harsh acidic or basic conditions. | Solution: 1. Optimize Acetylating Agent: Acetic anhydride is often used in excess and can serve as both the acylating agent and solvent. Refluxing in acetic anhydride is a common procedure. Alternatively, using triethyl orthoacetate can be effective as it forms ethanol as a byproduct, driving the reaction forward. 2. Catalysis: For less reactive substrates, a catalytic amount of acid (like acetic acid) can facilitate the reaction when using reagents like ethyl imidates.[5] 3. Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient dehydration.[6] |
| TS-04 | Formation of an isomeric product, a[1][2]triazolo[1,5-a]pyridine. | Dimroth Rearrangement: [1][2]triazolo[4,3-a]pyridines can rearrange to their more thermodynamically stable [1,5-a] isomers, especially under acidic or basic conditions and with electron-withdrawing groups on the pyridine ring.[5] | Solution: 1. Control pH and Temperature: Perform the cyclization and work-up under neutral or mildly acidic conditions. Avoid prolonged heating or exposure to strong acids or bases. 2. Purification: If the isomer forms, careful column chromatography can often separate the two isomers, though this can be challenging. Characterization by NMR is crucial to confirm the structure. |
| TS-05 | Difficulty in purifying the final product. | Contamination with starting materials or side products: The final product may be contaminated with unreacted hydrazine intermediate, acetic acid, or colored impurities from degradation. Poor crystallization: The product may oil out or form a fine powder that is difficult to filter. | Solution: 1. Aqueous Work-up: After the reaction, quench with water or ice, and neutralize carefully with a base like sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer to remove water-soluble impurities. 2. Recrystallization: Attempt recrystallization from a suitable solvent system like ethanol, isopropanol, or ethyl acetate/hexane to obtain a pure, crystalline solid. 3. Silica Gel Chromatography: If recrystallization fails, column chromatography is a reliable method for purifying bromo-substituted heterocyclic compounds.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of using a large excess of hydrazine hydrate in the first step?
Using a large excess of hydrazine hydrate serves two critical functions. First, based on Le Chatelier's principle, the high concentration of one reactant drives the equilibrium towards the product side, ensuring a higher conversion of the 2-chloro-4-bromopyridine. Second, it acts as a kinetic control element. By maintaining a high concentration of hydrazine, the probability of the electrophilic chloropyridine colliding with a hydrazine molecule is much higher than it colliding with a molecule of the 2-hydrazinyl-4-bromopyridine product, thus minimizing the formation of the undesired dimer side product.[2]
Q2: Can I use a different starting material instead of 2-Chloro-4-bromopyridine?
Yes, other 2-halopyridines can be used. The reactivity for the SNAr reaction generally follows the order F > Cl > Br > I. While 2-fluoro-4-bromopyridine would be more reactive, 2-chloro-4-bromopyridine is often used due to its commercial availability and cost-effectiveness. 2,4-dibromopyridine could also be used, but the reaction would likely require more forcing conditions to displace the bromide at the 2-position.
Q3: My cyclization reaction with acetic anhydride is sluggish. What are the alternatives?
If refluxing in acetic anhydride does not provide a satisfactory yield, several other methods can be employed.
-
Triethyl Orthoacetate: This reagent reacts with the hydrazine to form an intermediate that cyclizes upon heating, releasing ethanol. It is a very effective method for forming 3-methyl substituted triazoles.
-
Oxidative Cyclization: An alternative route involves first forming a hydrazone by reacting the 2-hydrazinyl intermediate with an aldehyde (in this case, acetaldehyde, though often impractical). This hydrazone can then be cyclized using an oxidizing agent.[6][8] While more common for 3-aryl substituted analogues, this principle can be adapted.
-
Palladium Catalysis: A different synthetic approach involves the palladium-catalyzed coupling of a 2-chloropyridine with an acid hydrazide (e.g., acetohydrazide), followed by a separate dehydration/cyclization step.[6] This avoids the synthesis of the potentially unstable hydrazinopyridine intermediate.
Q4: How do I properly handle and dispose of excess hydrazine?
Hydrazine is toxic and a suspected carcinogen; it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). To quench excess hydrazine in a reaction mixture, it can be carefully treated with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide in a large volume of water to decompose it into nitrogen gas and water. Always follow your institution's specific waste disposal protocols.
Q5: What are the key characterization signals to confirm the final product structure?
To confirm the formation of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, you should rely on:
-
¹H NMR: Look for the characteristic singlet for the methyl group (around 2.5 ppm) and the distinct aromatic protons on the pyridine ring. The coupling patterns will confirm the substitution pattern.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in the structure.
-
Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity, M+ and M+2). The observed mass should match the calculated exact mass of C₇H₆BrN₃.
-
Melting Point: A sharp melting point (literature suggests around 125-130 °C) is a good indicator of purity.[9]
Baseline Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of 2-Hydrazinyl-4-bromopyridine
| Parameter | Value/Description |
| Reagents | 2-Chloro-4-bromopyridine, Hydrazine hydrate (80-99%) |
| Stoichiometry | 1.0 equivalent of 2-chloro-4-bromopyridine, 10 equivalents of hydrazine hydrate |
| Solvent | None (hydrazine hydrate is the solvent) or a high-boiling solvent like ethanol |
| Temperature | 100-110 °C (Reflux) |
| Time | 24-48 hours (Monitor by TLC) |
| Work-up | 1. Cool the reaction mixture. 2. Dilute with a large volume of water. 3. Extract the product with ethyl acetate or dichloromethane (multiple extractions). 4. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| Expected Yield | 70-85% |
Scientific Rationale: The reaction is performed at a high temperature to facilitate the SNAr reaction. A large excess of hydrazine hydrate is used as both a solvent and a nucleophile to maximize the formation of the desired product and suppress the formation of the bis(pyridyl)hydrazine dimer.[2][4]
Protocol 2: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
| Parameter | Value/Description |
| Reagents | 2-Hydrazinyl-4-bromopyridine, Acetic Anhydride |
| Stoichiometry | 1.0 equivalent of 2-hydrazinyl-4-bromopyridine, 5-10 equivalents of acetic anhydride |
| Solvent | Acetic Anhydride |
| Temperature | 120-140 °C (Reflux) |
| Time | 2-6 hours (Monitor by TLC) |
| Work-up | 1. Cool the reaction mixture to room temperature. 2. Carefully pour the mixture onto crushed ice. 3. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. 4. Extract the product with ethyl acetate. 5. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 6. Purify by recrystallization (e.g., from ethanol) or silica gel chromatography. |
| Expected Yield | 75-90% |
Scientific Rationale: Refluxing in acetic anhydride provides the acetyl group and the thermal energy required for the intramolecular cyclization and dehydration to form the stable, aromatic triazole ring. The basic work-up neutralizes the excess acetic acid and allows for the extraction of the neutral organic product.
References
- 1. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of triazolopyridines
Welcome to the Technical Support Center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Triazolopyridine
Q1: My reaction has resulted in a very low yield of the target triazolopyridine, or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in organic synthesis. For triazolopyridine synthesis, several factors could be at play, from the quality of starting materials to the reaction conditions.
Causality and Troubleshooting Steps:
-
Incomplete Cyclization: The final ring-closing step is critical. Incomplete cyclization can leave you with unreacted starting materials or acyclic intermediates.
-
Identification: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials (e.g., 2-hydrazinopyridine) or the hydrazone intermediate.
-
Solution:
-
Dehydrating Agent/Cyclization Conditions: If using a dehydrating agent like phosphorus oxychloride (POCl₃), ensure it is fresh and used in sufficient excess. For thermal cyclizations, you may need to increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can often improve yields and reduce reaction times by providing efficient and uniform heating.[1]
-
Oxidative Cyclization: When employing oxidative cyclization methods (e.g., with iodine or N-chlorosuccinimide), ensure the oxidant is active and used in the correct stoichiometric amount.[2][3]
-
-
-
Poor Quality Starting Materials: The purity of your starting materials, particularly the 2-hydrazinopyridine derivative, is paramount.
-
Identification: 2-hydrazinopyridine is susceptible to oxidation and can degrade upon storage. Characterize your starting materials by NMR and check for impurities.
-
Solution: Purify the 2-hydrazinopyridine by distillation or chromatography before use. Alternatively, synthesize it fresh if it has been stored for an extended period.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction outcome.
-
Solution:
-
Solvent Screening: Experiment with different solvents. While polar aprotic solvents like DMF or DMSO are common, sometimes less polar solvents can prevent side reactions.
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
-
Catalyst Screening: If using a catalyzed reaction, screen different catalysts and ligands to find the optimal combination for your specific substrate.
-
-
-
Side Reactions Consuming Starting Material: Unwanted side reactions can compete with your desired transformation.
-
Identification: Analyze your crude reaction mixture by LC-MS to identify any major byproducts.
-
Solution: Address the specific side reaction as detailed in the following sections.
-
Issue 2: Presence of an Isomeric Impurity
Q2: I've isolated my triazolopyridine, but NMR analysis shows the presence of an unexpected isomer. What is this impurity and how can I avoid its formation?
A2: The most common isomeric impurity in the synthesis of certain triazolopyridine scaffolds is the product of a Dimroth rearrangement . This is particularly prevalent in the synthesis of[4][5][6]triazolo[4,3-a]pyridines, which can rearrange to the thermodynamically more stable[4][5][6]triazolo[1,5-a]pyridine isomers under either acidic or basic conditions.[4][5][7][8]
Mechanism of Dimroth Rearrangement:
The rearrangement proceeds through a ring-opening of the triazole ring, followed by rotation and re-cyclization to form the more stable isomer.
Troubleshooting the Dimroth Rearrangement:
-
Control of pH:
-
Acid-Catalyzed Rearrangement: Strong acidic conditions used for cyclization (e.g., refluxing in acetic acid or using strong mineral acids) can promote the Dimroth rearrangement.[4][6]
-
Solution: Opt for milder cyclization methods. For instance, using 1,1'-Carbonyldiimidazole (CDI) often allows for cyclization under neutral conditions, minimizing acid-catalyzed isomerization.[9][10][11][12] Alternatively, oxidative cyclization methods using reagents like iodine or NCS can also be performed under neutral or mildly basic conditions.[2][3]
-
-
Base-Catalyzed Rearrangement: The presence of a strong base can also facilitate the rearrangement.[4][13]
-
Solution: If a base is required, use a weaker, non-nucleophilic base and carefully control the stoichiometry.
-
-
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can favor the formation of the thermodynamically more stable rearranged product.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired kinetic product is formed. Microwave-assisted synthesis can sometimes favor the kinetic product due to rapid heating and shorter reaction times.[1]
-
Separation of Isomers:
If the rearrangement cannot be completely suppressed, the isomers will need to be separated. Due to their structural similarity, this can be challenging.
-
Chromatography: Careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient) may allow for separation.
-
Crystallization: Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities.
Issue 3: Formation of Multiple Unidentified Byproducts
Q3: My crude reaction mixture shows multiple spots on TLC, and I'm struggling to purify my desired triazolopyridine. What are the likely side reactions occurring?
A3: The formation of multiple byproducts often points to issues with the reaction specificity or the stability of intermediates.
Common Side Reactions and Their Mitigation:
-
Hydrolysis of Intermediates: If water is present in the reaction mixture, it can hydrolyze key intermediates. For example, the acyl hydrazide intermediate can hydrolyze back to the carboxylic acid and 2-hydrazinopyridine.
-
Solution: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reactions with Phosphorus Oxychloride (POCl₃): While a common dehydrating agent, POCl₃ can also lead to side reactions.
-
Chlorination: POCl₃ can chlorinate the pyridine ring, especially at elevated temperatures.
-
Decomposition: Sensitive functional groups on your starting materials may not be stable to the harsh conditions of POCl₃.
-
Solution: Use POCl₃ at the lowest effective temperature and for the shortest possible time. Consider alternative, milder dehydrating agents like CDI.[9][10][11][12]
-
-
Over-oxidation in Oxidative Cyclizations: When using oxidants like iodine, over-oxidation of the desired product or starting materials can occur, leading to a complex mixture.[2]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Add the oxidant portion-wise and monitor the reaction progress closely.
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation reactions.
-
Solution: Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding one of the reactants to the reaction mixture.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in triazolopyridine synthesis.
Protocol 1: General Procedure for the Synthesis of[4][5][6]Triazolo[4,3-a]pyridines via CDI-Mediated Cyclization
This protocol provides a mild and efficient method for the synthesis of[4][5][6]triazolo[4,3-a]pyridines, which can help to avoid the Dimroth rearrangement.[9][10][11][12]
Materials:
-
2-Hydrazinopyridine derivative (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF at room temperature under an inert atmosphere, add CDI portion-wise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the acyl-imidazolide intermediate.
-
Add the 2-hydrazinopyridine derivative to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Iodine-Mediated Oxidative Cyclization of Hydrazones
This method is a transition-metal-free approach for the synthesis of[4][5][6]triazolo[4,3-a]pyridines.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
2-Hydrazinopyridine derivative (1.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the 2-hydrazinopyridine derivative in DMSO.
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate in situ.
-
Add potassium carbonate and iodine to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualization of Key Processes
Diagram 1: General Synthetic Scheme for[4][5][6]Triazolo[4,3-a]pyridines
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 10. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification Challenges of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
<Technical Support Center >
Welcome to the technical support guide for the purification of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine (Compound 1 ). This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound.
Figure 1. Chemical Structure of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Q1: What are the most common impurities I should expect in my crude sample?
The impurity profile largely depends on the synthetic route. A prevalent synthesis involves the cyclization of an appropriate 2-hydrazinopyridine derivative.[3] Consequently, common impurities include:
-
Unreacted Starting Materials: Such as the precursor 2-hydrazino-4-bromopyridine.
-
Regioisomers: Depending on the reaction conditions, isomeric triazolopyridines can form. For example, the[1][2]triazolo[1,5-a]pyridine isomer may be present.
-
Side-Reaction Products: Products from incomplete cyclization or alternative reaction pathways.
-
Degradation Products: Triazolopyridines can exhibit thermal instability, potentially leading to ring-opened products or other degradants, especially if purification involves high temperatures.[4][5]
Q2: What are the key physicochemical properties I should consider for purification?
Understanding the compound's properties is crucial for selecting an appropriate purification strategy.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₇H₆BrN₃[6] | Affects choice of analytical techniques (e.g., MS). |
| Molecular Weight | ~212.05 g/mol [6] | Standard molecular weight for small molecule purification. |
| Appearance | White to light yellow crystalline solid.[7] | Color may indicate the presence of impurities. |
| Melting Point | 125-130 °C[7] | Useful for purity assessment (melting point depression). |
| Solubility | Soluble in many common organic solvents like ethanol, DMF, and acetonitrile.[7] | Provides a starting point for selecting solvents for chromatography or recrystallization. |
| Thermal Stability | Relatively stable at room temperature, but may decompose upon heating.[4][7] | Avoid excessive heat during solvent evaporation or distillation. |
Q3: Is this compound stable to standard silica gel chromatography?
Yes, 7-Bromo-3-methyl-triazolo[4,3-a]pyridine is generally stable to standard silica gel chromatography. The triazolopyridine core is a common motif in pharmaceuticals and is amenable to standard purification techniques.[8] However, given the nitrogen atoms in the heterocyclic system, the compound has a degree of polarity and can interact with the acidic silanol groups on the silica surface.[9] This can sometimes lead to tailing.
Expert Tip: If tailing is observed, consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine (0.5-1% v/v) in your eluent system to neutralize acidic sites and improve peak shape.[10]
Q4: What is the best initial approach for purifying a crude sample with >85% purity?
For crude material that is already relatively pure, recrystallization is often the most efficient and scalable method. It avoids the use of large volumes of solvent and silica associated with chromatography. A patent for a similar triazolopyridine derivative suggests recrystallization from ethanol.[11] The key is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
Troubleshooting Guide: Column Chromatography
Column chromatography is a fundamental technique for purifying organic compounds.[12] Below are solutions to common problems encountered when purifying 7-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Problem: My compound co-elutes with an unknown impurity.
This is a classic separation challenge. The goal is to alter the relative affinities of your compound and the impurity for the stationary phase.
Systematic Approach to Resolution:
-
Analyze by TLC: First, ensure you have a good thin-layer chromatography (TLC) method that shows some separation, even if minimal. This is your tool for optimization.
-
Adjust Mobile Phase Polarity:
-
If using a Hexane/Ethyl Acetate system: Start by running a gradient. A common starting point is 100% hexanes, gradually increasing the percentage of ethyl acetate. This allows for the separation of non-polar impurities first, followed by your compound.
-
If separation is still poor: Change the solvent system entirely. The "solvent triangle" (e.g., a non-polar solvent like Hexane, a dipolar aprotic solvent like Dichloromethane, and a polar protic solvent like Methanol) can be a useful concept. Try a DCM/Methanol gradient, which offers different selectivity compared to Hexane/EtOAc.
-
-
Consider a Different Stationary Phase:
-
Normal Phase: If silica gel fails, consider alumina (neutral or basic), which can offer different selectivity for nitrogen-containing heterocycles.
-
Reverse Phase: For highly polar impurities, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be extremely effective.[2][13]
-
Protocol: Developing a Flash Chromatography Method
This protocol assumes a crude mixture where the target compound is the major component.
-
TLC Analysis: Spot the crude mixture on a silica gel TLC plate. Develop the plate in several solvent systems (e.g., 3:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc, 95:5 DCM:MeOH).
-
Select Eluent: Choose the solvent system that gives your product an Rf value of approximately 0.25-0.35. This generally provides the best separation in a column.
-
Prepare the Column: Dry or wet pack a silica gel column. The amount of silica should be 50-100 times the weight of your crude material for difficult separations.[12]
-
Load the Sample: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of your prepared column. This technique often results in sharper bands and better separation.
-
Elute and Collect: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the compound's potential thermal sensitivity.[4][7]
Visualization: Chromatography Troubleshooting Workflow
This diagram outlines a decision-making process for optimizing a chromatographic separation.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for polishing compounds to high purity.[14]
Problem: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal. This usually happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.
Potential Solutions:
-
Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use a Co-solvent System: Find a solvent in which the compound is highly soluble (e.g., ethanol) and another in which it is poorly soluble (e.g., water or hexanes). Dissolve the compound in a minimum of the "good" hot solvent. Then, slowly add the "poor" solvent (the anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Allow this solution to cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch.
Problem: No crystals form, even after cooling for an extended period.
This indicates that the compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
Potential Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Then, attempt the cooling process again.
-
Add an Anti-solvent: As described above, slowly add a solvent in which your compound is insoluble to induce precipitation.
-
Try a Different Solvent: The initial solvent choice may be inappropriate. Refer to the table below for suggestions.
Table of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A good starting point, as the compound is known to be soluble.[7] May require addition of water as an anti-solvent. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar. |
| Acetonitrile | 82 | Polar Aprotic | Compound is soluble; may be a good single-solvent choice.[7] |
| Ethyl Acetate | 77 | Medium Polarity | Often used in a co-solvent system with hexanes. |
| Toluene | 111 | Non-polar | Good for less polar compounds; may work if impurities are highly polar. |
References
- 1. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. 7-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine [chembk.com]
- 8. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile reaction to synthesize novel compounds. The unique electronic nature of the triazolo[4,3-a]pyridine scaffold presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address common issues encountered during your experiments, ensuring a higher success rate and a deeper understanding of the reaction mechanism.
Introduction: The Nuances of Coupling with Triazolo[4,3-a]pyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming C-C bonds.[1] However, when working with electron-deficient, nitrogen-rich heteroaromatics like 7-Bromo-3-methyl-triazolo[4,3-a]pyridine, researchers often face challenges. The Lewis basic nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[2][3] Furthermore, the electronic properties of the ring system can influence the rate-limiting oxidative addition step.[4]
This guide is structured to help you navigate these challenges, moving from foundational questions to complex troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine?
A1: For a robust starting point, we recommend conditions adapted from successful couplings of a closely related isomer, 7-bromo-3-methyl-[5][6]triazolo[1,5-a]pyridine.[7] These conditions have proven effective for similar heterocyclic systems.
| Component | Recommendation | Equivalents/Loading | Purpose |
| Aryl Halide | 7-Bromo-3-methyl-triazolo[4,3-a]pyridine | 1.0 | Electrophile |
| Boronic Acid | Your desired aryl/heteroaryl boronic acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 2 - 5 mol% | Active Pd(0) source |
| Base | Sodium Carbonate (Na₂CO₃) | 2.0 - 2.5 | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water | 4:1 to 5:1 mixture | Solubilizes reactants |
| Temperature | 85 - 100 °C | - | Provides activation energy |
Experimental Protocol: General Procedure
-
To a dry Schlenk flask, add 7-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq), the aryl boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 4-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane).
-
In a separate vessel, prepare a solution of the base (e.g., Na₂CO₃, 2.4 eq) in degassed water.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate or dichloromethane), and wash with water and brine.[7][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: Why is a base necessary, and how does it work?
A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid.[9][10] The boronic acid (R-B(OH)₂) is generally not nucleophilic enough to transfer its organic group to the palladium center. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[10][11] This "ate" complex is electron-rich and readily undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Technical Support Center: 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support guide for 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (CAS No. 1190927-76-4). As a key intermediate in medicinal chemistry and organic synthesis, particularly for kinase inhibitors and CNS-active agents, its stability is paramount to achieving reliable and reproducible experimental outcomes.[4] This guide, structured by a Senior Application Scientist, provides in-depth answers to common storage and handling questions and offers robust troubleshooting workflows for issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). While some suppliers suggest room temperature storage for related isomers[2], best practice for heterocyclic compounds, especially those with potential sensitivity, is refrigerated storage at 2-8°C.[5] Always place it in a dry, dark, and well-ventilated area away from incompatible materials.[1][3]
Q2: What is the general stability of the compound at room temperature?
7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is reported to be relatively stable when stored at room temperature in a sealed container for short periods.[1] However, prolonged exposure to ambient conditions, especially heat, light, or oxygen, can lead to decomposition.[1] For any period beyond immediate use, refrigerated storage is strongly advised to minimize the risk of degradation.
Q3: Is this compound sensitive to light, air, or moisture?
Yes, there is potential for sensitivity. The triazolopyridine core can be susceptible to degradation under certain conditions.
-
Light: Exposure to light, particularly UV, can provide the energy to initiate degradation pathways. It is recommended to store the compound in an amber vial or in a dark location.[1]
-
Air (Oxygen): While generally stable, prolonged contact with oxygen could lead to oxidative degradation, especially in the presence of heat or light.[1] Storing under an inert atmosphere is the best preventative measure.
Q4: In which solvents is the compound soluble and should solutions be stored?
The compound is soluble in common organic solvents such as acetonitrile, dimethylformamide (DMF), and ethanol.[1] It is crucial to use anhydrous solvents for preparing stock solutions. Solutions are generally less stable than the solid material. It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, store solutions at -20°C or -80°C under an inert atmosphere and use within a short timeframe. Avoid repeated freeze-thaw cycles.
Q5: What are the visual signs of degradation?
The pure compound is typically a white to light-yellow crystalline or powdery solid.[1] A noticeable change in color, such as developing a deeper yellow or brown hue, is a primary indicator of potential degradation or the presence of impurities. Any change in the physical state, such as clumping (which may indicate moisture absorption), should also be viewed with suspicion.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues related to the stability of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Problem 1: The solid compound has changed color (e.g., from off-white to yellow/brown).
-
Causality: Color change is a classic sign of chemical degradation. For triazolopyridine systems, this can be due to slow oxidation from air exposure or decomposition initiated by light or heat.[1] Thermal decomposition of related triazolopyridine structures is known to occur via extrusion of nitrogen, leading to highly reactive carbene intermediates that can form various colored byproducts.[6][7]
-
Recommended Actions & Investigation:
-
Quarantine: Isolate the suspect vial to prevent its use in critical experiments.
-
Verify Storage: Confirm that the compound was stored according to the recommended conditions (dark, dry, sealed, refrigerated). Check the container seal for integrity.
-
Analytical Check: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum from the supplier or a previous high-purity batch. Look for the appearance of new peaks or a decrease in the integration of the primary peaks.
-
Purity Analysis: Use LC-MS to assess the purity. The presence of multiple peaks or species with unexpected molecular weights confirms degradation.
-
Decision: If significant degradation is confirmed (>5-10%), it is strongly recommended to discard the batch and procure a fresh supply to ensure the integrity of your experimental results.
-
Problem 2: Reduced reactivity or low yield in a subsequent chemical reaction.
-
Causality: A lower-than-expected yield is often a direct consequence of using a reagent with reduced purity. If the compound has partially degraded, its effective molar quantity is lower than calculated. Furthermore, the degradation byproducts could potentially interfere with or inhibit the desired reaction.
-
Recommended Actions:
-
Confirm Reagent Purity: Before troubleshooting the reaction conditions, first, confirm the purity of your 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine using the analytical methods described in Problem 1 (NMR, LC-MS).
-
Use a Fresh Batch: If possible, run a parallel control reaction using a new, unopened vial of the compound. If this reaction proceeds as expected, it confirms that the issue lies with the stability of the original batch.
-
Review Solution Handling: If you are using a stock solution, consider the possibility of solution-state degradation. Prepare a fresh solution from high-purity solid and immediately use it in the reaction.
-
Section 3: Data Summary and Protocols
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes thermal degradation pathways.[5] |
| Room Temperature (Short-term) | Acceptable for brief periods, but risk of decomposition increases.[1][2] | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents slow oxidation and reaction with atmospheric moisture.[1][3] |
| Light | Protect from Light (Amber Vial) | Prevents light-induced decomposition.[1] |
| Moisture | Store in a Dry Environment | Prevents hydrolysis and moisture-facilitated degradation.[2] |
| Container | Tightly Sealed | Prevents exposure to air and moisture.[1] |
Protocol 1: Procedure for Preparing a Stock Solution
-
Preparation: Allow the vial of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and solvent addition steps under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed manifold).
-
Weighing: Quickly weigh the required amount of the solid into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., acetonitrile, DMF) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.
-
Storage: Use the solution immediately. If short-term storage is necessary, flush the headspace of the vial with inert gas, seal tightly with a parafilm-wrapped cap, and store at -20°C in the dark.
Section 4: Visual Workflow
Below is a troubleshooting workflow for assessing the stability and usability of your compound when degradation is suspected.
Caption: Troubleshooting decision tree for compound stability.
References
- 1. chembk.com [chembk.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 5. 4922-68-3|3-Bromo[1,2,4]triazolo[4,3-a]pyridine|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Welcome to the technical support resource for 7-Bromo-3-methyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. We will address the common challenge of its apparent low reactivity in pivotal C-C and C-N bond-forming reactions and provide expert-driven, actionable solutions to drive your projects forward.
The triazolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.[1][2] However, the unique electronic and structural characteristics of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine can present challenges in synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a systematic approach to diagnosing and overcoming these hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
Q1: Why is 7-Bromo-3-methyl-triazolo[4,3-a]pyridine often considered a "difficult" substrate in cross-coupling reactions?
A1: The challenges associated with this substrate are multifaceted and stem from its inherent chemical nature:
-
Catalyst Inhibition/Poisoning: The most significant factor is the presence of multiple nitrogen atoms within the fused heterocyclic ring system. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst center. This coordination can sequester the active catalyst, leading to inhibition or complete deactivation, a common problem observed with nitrogen-containing heterocycles.[3][4][5]
-
Electronic Properties: The triazolopyridine ring system possesses a complex electronic profile. While aryl bromides are generally reactive, the electron-donating and withdrawing characteristics of the fused rings can influence the crucial oxidative addition step in the catalytic cycle.
-
Thermal Stability: While relatively stable at room temperature, the compound may decompose under prolonged heating.[6] Reports have described thermal decomposition at 100°C, which could lead to the formation of carbene intermediates and subsequent side products, especially under harsh reaction conditions.[7]
Q2: How can I be certain that my starting material's quality is not the source of the problem?
A2: Rigorous quality control of your starting material is the first and most critical step. Before embarking on troubleshooting complex reaction parameters, verify the integrity of your 7-Bromo-3-methyl-triazolo[4,3-a]pyridine.
-
Purity Assessment: Use ¹H and ¹³C NMR to confirm the structure and identify any organic impurities. LC-MS is invaluable for detecting trace impurities and confirming the molecular weight.
-
Physical Properties: The compound should be a white to light yellow crystalline or powdery solid.[6] Confirm its melting point (typically 125-130°C) as a sharp melting range is a good indicator of purity.[6]
-
Storage: Store the compound in a tightly sealed container, protected from light and heat, to prevent degradation over time.
Section 2: General Troubleshooting Workflow for Low Reactivity
When faced with low or no conversion, a systematic approach is more effective than random screening. The following workflow provides a logical sequence for diagnosing the issue.
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Q3: My reaction shows no conversion of the starting material. Where do I begin?
A3: This scenario, often called "starting material recovery," typically points to a fundamental failure in catalyst activation or overall reaction conditions. Follow the workflow above:
-
Confirm Reagents: Ensure your palladium source is active, ligands are not oxidized, solvents are anhydrous and properly degassed, and the base is of high purity.[4][8] Oxygen is a known poison for many palladium catalysts, so ensure your inert atmosphere technique is robust.[4]
-
Evaluate the Catalyst System: The default choice of Pd(PPh₃)₄ may be ineffective for this substrate.[8] For challenging heterocyclic substrates, more robust catalyst systems are required. Consider switching to a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) paired with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[8][9] These ligands are known to accelerate the key steps of oxidative addition and reductive elimination.[10][11]
-
Check Temperature: Some reactions are simply too sluggish at lower temperatures. If you are running the reaction at 80°C, consider a controlled increase to 100-110°C, while monitoring for any potential decomposition of the starting material.[8]
Q4: My reaction is messy with multiple side products. What are the likely culprits?
A4: The formation of multiple products suggests that while the catalyst is active, undesired reaction pathways are competing with the desired transformation.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen. It can be caused by trace water or other proton sources, or by certain catalyst/ligand combinations. Ensure strictly anhydrous conditions.
-
Homocoupling: You may observe the formation of dimers of your boronic acid/ester (in Suzuki) or alkyne (in Sonogashira).[4] This is often exacerbated by the presence of oxygen. Thoroughly degassing all solvents and reagents before adding the catalyst is crucial.[4][12]
-
Protodeboronation (Suzuki): The boronic acid coupling partner can be degraded back to its corresponding hydrocarbon, especially in the presence of excess water or at elevated temperatures for prolonged periods.[4] Minimizing reaction time and water content can mitigate this.[4]
Q5: The reaction mixture turns black immediately. What does this signify?
A5: The rapid formation of a black precipitate is almost always indicative of catalyst decomposition into palladium black.[4] This is a common sign of a failed reaction and is typically caused by:
-
Presence of Oxygen: The most common cause. Ensure the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.[4]
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.
-
Incompatible Reagents: Impurities in solvents or reagents can sometimes lead to rapid catalyst death.
Section 3: Specific Guidance for Common Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
This is one of the most common reactions where low reactivity is encountered. The key is selecting a catalyst system that can overcome the inhibitory effects of the triazolopyridine core.
Q6: What is the best starting point (catalyst, ligand, base, solvent) for a Suzuki coupling with this substrate?
A6: For a challenging substrate like 7-Bromo-3-methyl-triazolo[4,3-a]pyridine, move beyond traditional catalysts. A robust starting point is crucial.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | These precatalysts are air-stable and provide rapid, reliable generation of the active Pd(0) species in solution, outperforming traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][9] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich biaryl phosphine ligands are essential. They promote the difficult oxidative addition step with electron-rich heterocycles and prevent catalyst inhibition.[4][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are effective yet moderately strong bases. K₃PO₄ is often a good choice for anhydrous couplings, but may require a small amount of water to function effectively.[13] Cs₂CO₃ offers good solubility in many organic solvents.[9] |
| Solvent | 1,4-Dioxane or Toluene/Water (e.g., 10:1) | Dioxane is a common choice. A biphasic system with toluene and water can sometimes be beneficial, but be mindful of potential protodeboronation of the boronic acid partner.[4] Ensure solvents are rigorously degassed. |
| Temperature | 90 - 110 °C | Elevated temperatures are typically required to achieve a reasonable reaction rate.[8] Monitor by TLC or LC-MS to avoid prolonged heating. |
Diagram: Suzuki Catalytic Cycle & Failure Points
Caption: The Suzuki catalytic cycle, highlighting key failure points and solutions.
B. Buchwald-Hartwig Amination
The formation of C-N bonds is critical in pharmaceutical synthesis. The general principles of using robust catalyst systems apply here as well.
Q7: How do I choose the right conditions for coupling with a primary or secondary amine?
A7: The choice of base is often the most critical parameter after the catalyst system. Stronger bases are typically required compared to Suzuki couplings.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Precatalyst | RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%) | These systems are highly effective for C-N coupling. BrettPhos is particularly well-suited for coupling with primary amines.[14][15] |
| Ligand | RuPhos or BrettPhos (1.1-1.2 eq. relative to Pd) | These specialized ligands are designed to facilitate C-N reductive elimination and accommodate a wide range of amine nucleophiles. |
| Base | NaOtBu or LHMDS (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is the most common choice.[9] Be aware of potential incompatibility with base-sensitive functional groups on either coupling partner.[14] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common solvents for Buchwald-Hartwig aminations.[9][16] Ensure they are anhydrous and degassed. |
| Temperature | 80 - 110 °C | Similar to Suzuki couplings, elevated temperatures are generally necessary. |
C. Sonogashira Coupling
This reaction provides a powerful route to alkynylated heterocycles. Success often hinges on balancing the activities of the palladium and copper catalysts.
Q8: What are the key parameters to optimize for a successful Sonogashira coupling?
A8: The Sonogashira reaction introduces a copper co-catalyst, adding another layer of complexity.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | While modern ligands can be used, many Sonogashira couplings still work well with traditional triphenylphosphine-based catalysts.[17][18] |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is the standard co-catalyst. Its quality is important; old or discolored CuI should be avoided. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | The base acts as both a proton scavenger and often as the solvent or co-solvent. It must be anhydrous and amine-based.[17][19] |
| Solvent | THF, DMF, or neat amine base | The reaction is often run in a mixture like THF/Et₃N.[18] DMF can also be an effective solvent.[17] |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be run at milder temperatures than Suzuki or Buchwald-Hartwig reactions. Start at room temperature and heat gently if the reaction is sluggish.[18] |
Troubleshooting Tip: A major side reaction is the copper-mediated homocoupling of the terminal alkyne (Glaser coupling). If this is a significant problem, ensure meticulous exclusion of oxygen. Alternatively, consider a "copper-free" Sonogashira protocol, which typically requires a palladium catalyst and a different amine base (like pyrrolidine or piperidine) at higher temperatures.[20]
Section 4: Detailed Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for optimization. All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 7-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add XPhos Pd G3 (0.02 eq., 2 mol%) and XPhos ligand (0.02 eq., 2 mol%).
-
Add degassed 1,4-dioxane via syringe to create a ~0.1 M solution based on the starting halide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.5 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 7-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq.), RuPhos Pd G3 (0.02 eq., 2 mol%), and RuPhos ligand (0.022 eq., 2.2 mol%).
-
Add degassed toluene via syringe (~0.1 M).
-
Finally, add the amine coupling partner (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for a Sonogashira Coupling
-
To an oven-dried Schlenk flask, add 7-Bromo-3-methyl-triazolo[4,3-a]pyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq., 5 mol%), and copper(I) iodide (CuI, 0.05 eq., 5 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed THF and degassed triethylamine (Et₃N) in a 2:1 ratio via syringe (~0.1 M).
-
Add the terminal alkyne (1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gently heat to 40-60 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.[5][18]
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.kaust.edu.sa]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. DSpace [repository.kaust.edu.sa]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in 7-Bromo-3-methyl-triazolo[4,3-a]pyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and analysis of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Triazolopyridines are core components in numerous pharmacologically active agents, making the robust control and characterization of impurities paramount for successful research and development.[1][2]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges related to byproduct formation, identification, and mitigation.
Section 1: The Synthetic Landscape: Primary Pathways and Potential Pitfalls
Understanding the intended reaction is the first step in predicting and identifying what might go wrong. This section addresses the core synthesis and the mechanistic origins of common byproducts.
Q1: What is the primary synthetic route to 7-Bromo-3-methyl-triazolo[4,3-a]pyridine?
A1: The most common and reliable method for constructing the[3][4][5]triazolo[4,3-a]pyridine core is the oxidative cyclization of a 2-pyridyl hydrazone intermediate. For the target molecule, this involves two key stages:
-
Hydrazone Formation: Reaction of 2-hydrazinyl-4-bromopyridine with an acetaldehyde equivalent (or acetaldehyde itself) to form the corresponding hydrazone.
-
Oxidative Cyclization: The hydrazone intermediate is then cyclized under oxidative conditions to form the aromatic triazole ring. Various oxidants can be employed, with reagents like copper salts or iodine being common.[6]
Below is a diagram illustrating this primary reaction pathway and highlighting key stages where deviations can occur.
References
Preventing decomposition of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine during reactions
Technical Support Center: 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the common challenges encountered in the lab.
I. Compound Stability and Handling
FAQ 1: My sample of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine shows discoloration. Is it degrading?
Discoloration from its typical white to light yellow appearance can be an indicator of decomposition.[1] This compound is relatively stable at room temperature when stored correctly, but is susceptible to degradation under certain conditions.[1]
-
Causality: Decomposition can be initiated by exposure to heat, light, or oxygen.[1] The triazolopyridine core, while aromatic, can be sensitive to oxidative conditions, and the bromine atom can also be involved in radical-mediated degradation pathways. Thermal decomposition, particularly at elevated temperatures (e.g., 100°C), can lead to the extrusion of nitrogen gas and the formation of a reactive pyridylcarbene intermediate, which can then lead to a variety of secondary products.[2][4]
-
Preventative Measures:
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
-
Handling: Minimize exposure to ambient light and air during weighing and reaction setup.
-
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are critical for introducing molecular diversity. However, success hinges on controlling the reaction environment to favor the desired coupling over competing decomposition pathways.
FAQ 2: I am seeing a significant amount of a debrominated side product, 3-methyl-[1][2][3]triazolo[4,3-a]pyridine, in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
Hydrodehalogenation, or debromination, is a common and often frustrating side reaction in palladium-catalyzed couplings of aryl bromides.[3][5] This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.
-
Mechanistic Insight: Debromination can occur through several pathways within the catalytic cycle. One common route involves the protonolysis of the organopalladium(II) intermediate (Ar-Pd-Br) before reductive elimination can occur. The proton source can be trace water, the boronic acid itself, or alcohols used as solvents. Another pathway involves β-hydride elimination from certain organopalladium intermediates, though this is less common for aryl halides.[6]
-
Troubleshooting & Optimization Protocol:
-
Rigorous Control of Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use Schlenk line techniques or a glovebox to assemble the reaction.[7][8] Oxygen can degrade the palladium catalyst and phosphine ligands, leading to less efficient coupling and promoting side reactions.
-
Dry Solvents and Reagents: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Ensure all reagents, including the base, are dry.
-
-
Reagent Selection:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[9][10] The base activates the boronic acid, facilitating transmetalation.[11] If your substrate is base-sensitive, a milder base like KF may be used.
-
Catalyst and Ligand: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For challenging substrates prone to debromination, bulky, electron-rich phosphine ligands are often beneficial.
-
Consider switching from simple PPh₃ to more specialized ligands like XPhos or SPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway.[12]
-
Using a pre-catalyst, such as a G2 or G3 palladacycle (e.g., XPhos Pd G2), can also improve results by ensuring efficient generation of the active Pd(0) species.[12]
-
-
-
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
Materials:
-
7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 (2 mol%)
-
XPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, and K₃PO₄.
-
Add the XPhos Pd G2 and XPhos ligand.
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. What factors should I investigate?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its efficiency is highly dependent on the interplay between the catalyst, ligand, base, and substrate.[6][8]
-
Causality of Low Yields:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination to the nitrogen atoms of the triazolopyridine ring itself, which can act as a competing ligand.
-
Incorrect Base/Ligand Combination: The base is crucial for deprotonating the amine to form the active amido species.[8] A base that is too weak may not facilitate this step efficiently. Conversely, some strong bases can promote ligand or substrate degradation. The ligand must be sterically demanding enough to promote reductive elimination but not so bulky that it hinders oxidative addition.
-
Low Reaction Temperature: While some modern catalyst systems operate at room temperature, many require heating to overcome activation barriers, particularly for less reactive aryl bromides or hindered amines.
-
-
Troubleshooting Decision Tree:
Table 1: Recommended Conditions for Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or XPhos Pd G2 (2) | SPhos (4-10) or XPhos (4) | K₃PO₄ (2.0) or Cs₂CO₃ (1.5) | Toluene, Dioxane | 80-110 | Use bulky, electron-rich ligands to minimize debromination.[12] |
| Buchwald-Hartwig (Primary/Secondary Amines) | Pd₂(dba)₃ (1-2) | RuPhos (2-4) or BrettPhos (2-4) | NaOtBu (1.2) or LHMDS (1.2) | Toluene, THF | 80-110 | Strong, non-nucleophilic bases are critical for amine deprotonation.[6][8] |
| Buchwald-Hartwig (Ammonia surrogate) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | Uses an imine as an ammonia equivalent, followed by hydrolysis.[8] |
III. Potential Decomposition Pathways
Understanding how the molecule can degrade is key to preventing it. Beyond simple oxidation, thermal stress can induce significant structural changes.
This pathway highlights the importance of maintaining moderate reaction temperatures whenever possible. If high temperatures are required, reaction times should be minimized to limit the exposure of the starting material and product to thermal stress.
By understanding the stability of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and the nuances of its reactivity in key synthetic transformations, researchers can more effectively troubleshoot experiments, minimize side reactions, and achieve higher yields of their desired products.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Refinement of work-up procedures for 7-Bromo-3-methyl-triazolo[4,3-a]pyridine synthesis
Technical Support Center: Synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Introduction
Welcome to the technical support guide for the synthesis of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the development of novel therapeutic agents due to its unique scaffold.[4] This document provides field-proven troubleshooting advice and detailed protocols to help you navigate common challenges in its synthesis, work-up, and purification. Our goal is to equip you, the research scientist, with the causal understanding needed to refine your procedures, improve yield and purity, and ensure reproducible results.
Synthesis Overview: The Foundational Pathway
The most common and reliable method for synthesizing the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of an intermediate N-(4-bromopyridin-2-yl)acetohydrazide. This intermediate is typically formed from the reaction of 2-hydrazino-4-bromopyridine with an acetylating agent. The subsequent intramolecular cyclodehydration is the critical step, often requiring a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to furnish the final product.
Caption: General synthesis pathway for the target compound.
Troubleshooting Guide: From Reaction to Pure Compound
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Reaction Phase Issues
Q1: My reaction has stalled. TLC analysis shows significant amounts of the acetohydrazide intermediate and no product formation. What's wrong?
A1: This is a classic sign of incomplete or failed cyclodehydration. The energy barrier for this intramolecular reaction can be high, and the choice of cyclizing agent is critical.
-
Causality: The cyclization is a dehydration reaction that requires a powerful agent to remove water and facilitate ring closure. Insufficient temperature or a weak dehydrating agent will cause the reaction to fail.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is not hydrolyzed from improper storage. Use a freshly opened bottle if in doubt.
-
Increase Temperature: If using POCl₃, ensure the reaction is refluxing gently (typically ~110 °C). For PPA, a higher temperature (140-160 °C) may be necessary. Monitor for degradation (darkening of the reaction mixture).
-
Alternative Reagents: Consider using a modified Mitsunobu reaction, which can achieve cyclization under milder conditions, potentially improving yields and reducing byproduct formation.[5] Microwave-assisted synthesis has also been reported to accelerate the formation of similar triazolopyridine scaffolds, often leading to cleaner reactions and shorter times.[6]
-
Q2: The reaction mixture has turned into a dark, intractable tar upon heating. Is it salvageable?
A2: Significant darkening or tar formation usually indicates product or intermediate degradation due to excessively harsh conditions. While salvage may be difficult, understanding the cause is key to preventing it in future attempts.
-
Causality: The pyridine ring system can be sensitive to strong acids and high temperatures over prolonged periods. The combination can lead to polymerization or decomposition.
-
Troubleshooting Steps:
-
Control Temperature: Use an oil bath with a thermocouple for precise temperature control. Avoid aggressive, direct heating with a mantle.
-
Staged Temperature Profile: Instead of immediately heating to reflux, try a gradual ramp-up. For example, stir at 80 °C for 1 hour before increasing to 110 °C.
-
Reduce Reaction Time: Monitor the reaction closely by TLC (e.g., every 30-60 minutes). As soon as the starting material is consumed, proceed immediately to the work-up. Over-refluxing provides no benefit and increases the risk of degradation.
-
Work-up & Isolation Problems
Q3: After quenching the reaction with ice/water, I can't extract my product into the organic layer. My yield is extremely low.
A3: This is the most common work-up failure. The product is a nitrogen-containing heterocycle, which forms a water-soluble salt in acidic conditions. The reaction quench (especially after using POCl₃) creates a highly acidic aqueous solution.
-
Causality: The triazolopyridine nitrogen atoms are basic and will be protonated (forming a pyridinium salt) in the acidic quench solution. This salt has high solubility in water and will not partition into common organic solvents like ethyl acetate or dichloromethane (DCM).
-
Troubleshooting Steps:
-
Crucial Neutralization: After quenching the reaction mixture on ice, you must slowly and carefully basify the aqueous solution. Add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise with vigorous stirring until the pH is basic (pH 8-9). CO₂ evolution will be significant, so perform this in a large flask within a fume hood.
-
Confirm pH: Use pH paper to confirm the aqueous layer is no longer acidic before beginning extraction.
-
Solvent Choice: Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol is often more effective than ethyl acetate for extracting nitrogenous heterocyles. Perform at least 3-5 extractions to ensure complete recovery.
-
Caption: Logical workflow for work-up and purification.
Purification Challenges
Q4: My crude product streaks badly on the TLC plate, and column chromatography is giving poor separation.
A4: Streaking on silica gel is characteristic of basic compounds. The acidic nature of standard silica gel leads to strong, non-ideal interactions.
-
Causality: The lone pairs on the nitrogen atoms of your triazolopyridine interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes tailing and poor chromatographic performance.
-
Troubleshooting Steps:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is highly effective.
-
Deactivate the Silica: You can pre-treat your silica gel by slurrying it in the eluent containing the basic modifier before packing the column. This "deactivates" the acidic sites.
-
Optimize Solvent System: For this class of compound, a gradient elution often works best. Start with a less polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. See Table 1 for starting points. A typical system found in patent literature for a similar compound involved a methanol in dichloromethane eluent.[7]
-
Table 1: Recommended Solvent Systems for Chromatography
| Application | Solvent System (v/v) | Modifier | Purpose |
|---|---|---|---|
| TLC Analysis | 95:5 Dichloromethane:Methanol | 2-3 drops of NEt₃ | Good initial Rf assessment. |
| Column Chromatography | 1-5% Methanol in Dichloromethane | 0.5% NEt₃ | Elutes the product with good separation. |
| Recrystallization | Ethanol/Water or Isopropanol/Heptane | N/A | Yields crystalline solid from crude material. |
Frequently Asked Questions (FAQs)
Q1: How do I confirm the identity and purity of my final product? A1: A combination of techniques is essential.
-
¹H NMR: This is the most powerful tool. You should see distinct aromatic protons and a characteristic singlet for the 3-methyl group.
-
Mass Spectrometry: ESI-MS should show a clear [M+H]⁺ peak at approximately 212.0 and 214.0 m/z, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.
-
Melting Point: A sharp melting point indicates high purity. Compare your value to any literature precedents.
Q2: What are the primary safety concerns for this synthesis? A2: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The brominated pyridine starting materials can be toxic and irritants. Review the Safety Data Sheet (SDS) for all reagents before starting. The final compound should be handled with care, as similar heterocyclic compounds can have biological activity.
Q3: Can I use a different acetylating agent instead of acetic anhydride? A3: Yes, acetyl chloride can be used. However, it is generally more reactive and will produce HCl as a byproduct, requiring careful control of the reaction conditions and likely the use of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Allow the reaction vessel to cool to room temperature.
-
In a separate, large beaker or flask, place a significant amount of crushed ice (at least 10x the volume of the reaction mixture).
-
Working in a fume hood, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The quenching of POCl₃ is highly exothermic.
-
Once the quench is complete, begin the neutralization. Slowly add saturated NaHCO₃ solution in small portions. Stir continuously and allow the effervescence to subside between additions.
-
Monitor the pH of the aqueous layer using pH paper. Continue adding base until the pH is stable at 8-9.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a 1g scale reaction).
-
Combine the organic extracts and wash them with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Prepare the eluent: For a 1g scale, prepare 500 mL of 2% Methanol in Dichloromethane and add 2.5 mL of triethylamine (0.5%).
-
Wet-pack a glass column with silica gel using your prepared eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane. If it doesn't fully dissolve, add a small amount of methanol.
-
Adsorb the crude mixture onto a small amount of silica gel (~2-3x the mass of the crude product), evaporate the solvent until a dry, free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution, collecting fractions and monitoring them by TLC until the product has fully eluted.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Isomerism in Triazolopyridines: A Comparative Guide to Biological Activity for Drug Discovery Professionals
In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The fusion of a triazole and a pyridine ring gives rise to a variety of isomers, each with a unique three-dimensional arrangement and, consequently, distinct pharmacological properties.[3] This guide provides an in-depth comparison of the biological activities of triazolopyridine isomers, offering researchers, scientists, and drug development professionals a critical analysis supported by experimental data to navigate the structure-activity relationships within this important class of molecules.
The Significance of Isomeric Variation
The spatial arrangement of nitrogen atoms and substituents in triazolopyridine isomers dictates their interaction with biological targets. Even subtle changes in the position of a functional group can dramatically alter binding affinity, selectivity, and ultimately, the therapeutic potential of a compound. Understanding these nuances is paramount for the rational design of potent and selective drug candidates. This guide will delve into specific examples, comparing the biological profiles of key triazolopyridine isomers across different therapeutic areas.
Comparative Analysis of Biological Activities
Adenosine Receptor Antagonism: A Tale of Two Isomers
A pivotal study by Guba et al. provides a direct and compelling comparison of the inhibitory activity of two triazolopyridine isomers at the human adenosine A1 and A2A receptors.[4][5] The study focused on 8-amino-2-aryl-[6][7]triazolo[1,5-a]pyridine-6-carboxyl amides and their corresponding 5-amino-2-aryl-[6][7]triazolo[1,5-a]pyridine-7-carboxyl amide isomers.
The key finding was that the 5-amino-7-carboxamide scaffold generally exhibited higher affinity for the A2A receptor. This difference in activity was attributed to the hydrogen-bond donor strength of the free amino group, highlighting its critical role in receptor binding and selectivity.
Table 1: Comparative Inhibitory Activity of Triazolopyridine Isomers at Adenosine Receptors
| Isomer Scaffold | Target | Key Findings | Reference |
| 8-amino-2-aryl-[6][7]triazolo[1,5-a]pyridine-6-carboxyl amide | Adenosine A1/A2A Receptors | Generally lower affinity for A2A receptor compared to the 5-amino isomer. | [4] |
| 5-amino-2-aryl-[6][7]triazolo[1,5-a]pyridine-7-carboxyl amide | Adenosine A1/A2A Receptors | Generally higher affinity for the A2A receptor. The H-bond donor strength of the amino group is a key determinant of activity and selectivity. | [4] |
Anticancer Activity: Targeting Bromodomain-Containing Protein 4 (BRD4)
Triazolopyridine derivatives have emerged as potent inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, a key regulator of oncogene transcription.[8] While direct comparative studies of isomers are less common in the literature for this target, the structure-activity relationship (SAR) studies of various triazolopyridine series provide valuable insights.
For instance, the position and nature of substituents on the triazolopyridine core significantly influence BRD4 inhibitory activity. The core scaffold acts as a mimic of acetylated lysine, binding to the bromodomain pocket and displacing BRD4 from chromatin, thereby downregulating the expression of oncogenes like MYC.
Table 2: Representative Triazolopyridine Derivatives with Anticancer Activity
| Compound Class | Target | Mechanism of Action | Biological Effect | Reference |
| [6][7]Triazolo[4,3-a]pyridine derivatives | c-Met kinase | Inhibition of c-Met kinase activity | Antitumor activity in gastric and non-small cell lung cancer models | [9] |
| Triazolopyrimidine derivatives | BRD4 | Inhibition of BRD4 bromodomains | Downregulation of MYC expression, cell cycle arrest, and apoptosis in leukemia cells | [8] |
Kinase Inhibition: A Broad Spectrum of Activity
The triazolopyridine scaffold has been extensively explored for the development of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases. The isomeric form of the triazolopyridine core, along with the nature and position of its substituents, plays a crucial role in determining the potency and selectivity of these inhibitors. For example, different isomers can present distinct vectors for substitution, allowing for fine-tuning of interactions within the ATP-binding pocket of kinases.
One area of focus has been the inhibition of p38 MAP kinase, a key mediator of the inflammatory response. SAR studies have demonstrated that modifications to the C4 aryl group and the triazole side-chain of the triazolopyridine scaffold significantly impact inhibitory potency.[10]
Antimicrobial and Neurological Activities
Beyond oncology and inflammation, triazolopyridine isomers have shown promise in other therapeutic areas. Various derivatives have been reported to possess antibacterial and antifungal properties.[1][11][12][13] The specific isomeric scaffold and its substitution pattern are critical for antimicrobial efficacy.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the biological activity of triazolopyridine isomers.
In Vitro Anticancer Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine isomers for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the context in which these isomers exert their effects, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: Adenosine Receptor Signaling Pathway and the Action of Triazolopyridine Antagonists.
Caption: Mechanism of Action of Triazolopyridine-based BRD4 Inhibitors.
Conclusion and Future Perspectives
The comparative analysis of triazolopyridine isomers underscores the profound impact of subtle structural modifications on biological activity. The case of adenosine receptor antagonists clearly demonstrates how isomeric variation can be exploited to achieve receptor selectivity. While direct comparative data for other targets such as kinases and BET bromodomains are still emerging, the existing body of research provides a strong rationale for the continued exploration of the triazolopyridine isomer landscape.
Future research should focus on systematic comparative studies of well-defined isomeric pairs against a broader range of biological targets. This will not only deepen our understanding of the structure-activity relationships governing this versatile scaffold but also accelerate the discovery and development of novel, highly selective, and potent therapeutics for a multitude of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO2006038116A2 - Triazolopyridine derivatives as antibacterial agents - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3- d] Pyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that dictates potency, selectivity, and overall drug-like properties. This guide provides an in-depth comparison of the[1][2]triazolo[4,3-a]pyridine scaffold, exemplified by 7-Bromo-3-methyl-triazolo[4,3-a]pyridine, against other prominent kinase inhibitor frameworks. Through an objective lens, supported by experimental data from analogous compounds, we will explore the nuanced advantages and disadvantages of these core structures, offering insights to guide rational drug design.
The Triazolo[4,3-a]pyridine Scaffold: A Privileged Structure
The triazolo[4,3-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[3] Its rigid, bicyclic nature and specific arrangement of nitrogen atoms make it an effective hinge-binding motif for many kinases, mimicking the adenine portion of ATP. This scaffold has been particularly successful in the development of inhibitors for p38 MAP kinase and Tankyrase (TNKS).[1][3][4]
The subject of this guide, 7-Bromo-3-methyl-triazolo[4,3-a]pyridine, incorporates key features of this class. The methyl group at the 3-position can influence selectivity and potency, while the bromine atom at the 7-position serves as a versatile synthetic handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). While specific kinase inhibition data for this exact molecule is not extensively available in public literature, we can infer its likely performance based on closely related analogs.
Comparative Analysis of Kinase Inhibitor Scaffolds
To understand the unique characteristics of the triazolo[4,3-a]pyridine scaffold, we will compare it against three other widely utilized and structurally distinct kinase inhibitor frameworks:
-
Pyrazolopyrimidines: Another class of purine isosteres known for their potent and often selective kinase inhibition.
-
Quinazolines: A cornerstone scaffold, particularly for EGFR inhibitors, known for its robust activity.
-
Indole-based Inhibitors: A versatile scaffold found in both natural products and synthetic inhibitors, offering broad target applicability.
The following sections will delve into a head-to-head comparison based on key performance metrics, supported by representative data from the literature.
Potency and On-Target Activity
The primary measure of a kinase inhibitor's effectiveness is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate a more potent compound.
| Scaffold Class | Representative Compound (Analog) | Target Kinase | IC50 (nM) | Citation(s) |
| Triazolo[4,3-a]pyridine | N-([1][2]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) | TNKS1 | 29 | [1][4] |
| Triazolo[4,3-a]pyridine | (Representative p38 inhibitor analog) | p38α | 15-100 | [3] |
| Pyrazolopyrimidine | eCF506 | SRC | <1 | [5] |
| Quinazoline | Gefitinib | EGFR | 27 | [6] |
| Indole-based | Sunitinib | VEGFR2 | 2 | [7] |
Note: Data for the triazolo[4,3-a]pyridine scaffold is based on close analogs due to the limited public data on 7-Bromo-3-methyl-triazolo[4,3-a]pyridine.
Expert Insights: The triazolo[4,3-a]pyridine scaffold demonstrates the capacity for high potency, with analogs achieving low nanomolar IC50 values against targets like TNKS1.[1][4] The pyrazolopyrimidine scaffold is also capable of yielding exceptionally potent inhibitors, as seen with the sub-nanomolar SRC inhibitor eCF506.[5] Quinazolines are well-established for their potent inhibition of receptor tyrosine kinases like EGFR.[6] Indole-based inhibitors, such as sunitinib, exhibit potent multi-kinase inhibition.[7] The specific potency of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine would be dependent on its target kinase and would likely fall within the nanomolar range based on related structures.
Kinase Selectivity
Selectivity is a critical parameter for a kinase inhibitor, as off-target inhibition can lead to undesirable side effects. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.
Scaffold Comparison:
-
Triazolo[4,3-a]pyridine: Derivatives of this scaffold have been shown to achieve good selectivity. For example, by modifying the core, inhibitors with high selectivity for PI3Kγ over other PI3K isoforms and the broader kinome have been developed.[8]
-
Pyrazolopyrimidines: This class is known for producing highly selective inhibitors. For instance, inhibitors of IRAK4 have been developed with excellent selectivity.[9][10]
-
Quinazolines: While potent, early quinazoline-based EGFR inhibitors sometimes suffered from off-target effects. However, newer generations have improved selectivity.[8]
-
Indole-based Inhibitors: The indole scaffold is often associated with multi-kinase inhibitors, though selective inhibitors have also been developed.[7]
Expert Insights: The rigid nature of the triazolo[4,3-a]pyridine and pyrazolopyrimidine scaffolds can be advantageous for achieving high selectivity. The planarity of these systems allows for well-defined interactions within the ATP-binding pocket, and modifications can be tailored to exploit subtle differences between kinase active sites.
Mechanism of Action: Hinge Binding
Most kinase inhibitors function by competing with ATP for binding to the kinase active site. A key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.
Caption: Comparison of Hinge-Binding Moieties.
Expert Insights: The nitrogen atoms in the triazolo[4,3-a]pyridine scaffold are well-positioned to act as hydrogen bond acceptors, forming crucial interactions with the backbone amide protons of the kinase hinge region. This bidentate interaction provides a strong anchor for the inhibitor. Pyrazolopyrimidines share a similar hinge-binding capability. Quinazolines typically form a key hydrogen bond through one of their nitrogen atoms. The indole scaffold's NH group can act as a hydrogen bond donor. The specific geometry and electronic properties of the triazolo[4,3-a]pyridine scaffold can offer advantages in optimizing these hinge interactions for specific kinase targets.
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity, any direct comparison of kinase inhibitors requires standardized and robust experimental protocols. Below are detailed methodologies for two key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase enzyme.
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA.
-
Enzyme Dilution: Prepare a working solution of the purified kinase in kinase buffer. The final concentration should be determined empirically for each kinase.
-
Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 7-Bromo-3-methyl-triazolo[4,3-a]pyridine) in 100% DMSO. Then, create an intermediate dilution in kinase buffer.
-
Detection Reagents: Prepare the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer provided by the manufacturer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 4 µL of the diluted kinase enzyme to all wells except the negative control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the prepared detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for HTRF Kinase Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify that a compound binds to its intended target within a cellular environment.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified, with a higher amount indicating target engagement.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the test compound at various concentrations or with DMSO as a vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and thus, target engagement.
-
Caption: Workflow for Cellular Thermal Shift Assay.
Conclusion and Future Directions
The[1][2]triazolo[4,3-a]pyridine scaffold represents a valuable and versatile framework for the design of potent and selective kinase inhibitors. Its favorable hinge-binding properties and synthetic tractability make it a compelling choice for targeting a range of kinases, including p38 MAP kinase and Tankyrase. While direct experimental data for 7-Bromo-3-methyl-triazolo[4,3-a]pyridine is limited, analysis of structurally related analogs suggests that it holds promise as a kinase inhibitor.
Compared to other prominent scaffolds like pyrazolopyrimidines, quinazolines, and indoles, the triazolo[4,3-a]pyridine framework offers a unique combination of structural rigidity and chemical functionality that can be exploited to achieve high potency and selectivity. The bromine at the 7-position of the title compound provides a key starting point for medicinal chemistry efforts to optimize its biological activity against specific kinase targets.
Future research should focus on the synthesis and comprehensive biological evaluation of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine and its derivatives. Kinase panel screening will be essential to elucidate its selectivity profile, and cellular assays will be crucial to confirm its on-target activity and therapeutic potential. By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the complex landscape of kinase inhibitor design and unlock the full potential of the triazolo[4,3-a]pyridine scaffold.
References
- 1. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide delves into the nuanced world of its 7-bromo-3-methyl substituted analogs, offering a comprehensive analysis of their structure-activity relationships (SAR). As we dissect this specific chemical space, we aim to provide a foundational understanding for the rational design of next-generation therapeutics, particularly in the realms of oncology and kinase inhibition.
The 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine Core: A Strategic Starting Point
The selection of the 7-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold is a deliberate choice rooted in established medicinal chemistry principles. The triazolopyridine core is a bioisostere of purines, enabling it to interact with a multitude of ATP-binding sites in enzymes, particularly kinases.
The substituents at the 7 and 3 positions are not arbitrary; they serve specific functions that are crucial for both biological activity and synthetic tractability:
-
The 7-Bromo Group: This strategically placed halogen atom serves a dual purpose. Firstly, its electron-withdrawing nature can modulate the electronic properties of the heterocyclic system, potentially influencing binding affinities. Secondly, and perhaps more importantly, the bromine atom acts as a versatile synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic introduction of a wide range of substituents to explore the chemical space around this position and optimize biological activity. This makes it an ideal starting point for library synthesis and SAR exploration[4].
-
The 3-Methyl Group: The small, lipophilic methyl group at this position can contribute to van der Waals interactions within a target's binding pocket. Its presence can also influence the overall conformation of the molecule. Modifications at this position, from simple alkyl chains to more complex aryl moieties, are a key strategy in SAR studies to probe the steric and electronic requirements of the target protein.
Probing the Structure-Activity Landscape: A Comparative Analysis
The Criticality of the 7-Position: Beyond a Synthetic Handle
The nature of the substituent at the 7-position of the triazolopyridine ring is a major determinant of biological activity.
-
Halogen Substitution: The identity of the halogen at the 7-position can significantly impact potency. While bromine is an excellent synthetic intermediate, comparative studies on other scaffolds, such as 4-aminoquinolines, have shown that iodo and bromo analogs can exhibit similar high activity, whereas fluoro and trifluoromethyl analogs are often less potent. This suggests that both size and electronic effects play a role.
-
Aryl and Heteroaryl Substitutions: The introduction of aryl or heteroaryl groups at the 7-position via cross-coupling reactions opens up a vast chemical space for exploration. The nature of these appended rings, including their substitution patterns, can dramatically influence target affinity and selectivity. For instance, in a series of pyrazolo[1][2][3]triazolopyrimidine derivatives, a 4-bromophenyl substituent was a key feature of the most active compound against EGFR[1]. This highlights the potential for specific interactions between the 7-substituent and the target protein.
-
Amino and Amide Linkages: The introduction of amino or amide functionalities at the 7-position can provide opportunities for hydrogen bonding interactions with the target, often leading to enhanced potency. The length and nature of the alkyl or aryl groups attached to the nitrogen atom are critical for optimizing these interactions.
The following diagram illustrates the key points of diversification on the 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold.
Caption: Key diversification points for SAR studies on the 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold.
The Influence of the 3-Position: Probing the Hydrophobic Pocket
Modifications at the 3-position are crucial for fine-tuning the interaction of the scaffold with the target's binding site.
-
Alkyl Substituents: Varying the size and lipophilicity of the alkyl group at the 3-position can directly impact potency. While a methyl group is a good starting point, larger alkyl groups may provide more extensive van der Waals contacts, leading to increased affinity, provided they do not introduce steric clashes.
-
Aryl and Heteroaryl Substituents: The introduction of aromatic rings at this position can lead to potent compounds through π-π stacking and other hydrophobic interactions. The substitution pattern on these rings offers further opportunities for optimization.
Pyridine Ring Modifications: Modulating Physicochemical Properties
Although less explored, substitutions on the pyridine ring of the scaffold can modulate the physicochemical properties of the analogs, such as solubility and metabolic stability. The introduction of polar groups can enhance aqueous solubility, which is often a challenge for flat aromatic compounds.
Comparative Data from Analogous Scaffolds
To provide a quantitative perspective, the following table summarizes the biological activities of various triazolo-fused heterocyclic compounds from the literature. While not direct analogs of 7-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, these data illustrate the impact of different substitution patterns on anticancer and kinase inhibitory activities.
| Scaffold | Substituents | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 7-(4-bromophenyl), 9-(pyridin-4-yl) | HeLa, HCC1937 | 7.01 µM, 11.23 µM | [1] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridine | Various substitutions | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities | [2] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | 4-bromobenzylthio | Murine melanoma (B16F10) | Potent anticancer activity | [5] |
| 7H-[1][2][3]Triazolo[3,4-b][1][3][6]thiadiazine derivative | Various substitutions | NCI-60 panel | Potent antiproliferative effect | [7] |
Experimental Protocols: A Guide to Evaluation
The reliable evaluation of novel analogs is paramount. The following are representative, step-by-step methodologies for key experiments used in the assessment of anticancer and kinase inhibitory activities.
In Vitro Kinase Inhibition Assay (Representative Example: EGFR Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Preparation of Reagents:
-
Recombinant human EGFR kinase (e.g., from a commercial vendor).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution (at a concentration close to the Kₘ for the kinase).
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add the EGFR kinase and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a DMSO vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel analogs.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel 7-substituted-3-methyl-[1][2][3]triazolo[4,3-a]pyridine analogs.
Conclusion and Future Directions
The 7-bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromo and methyl groups provides a balance of inherent biological potential and synthetic versatility. While direct comparative SAR data for this specific analog series is limited, by drawing logical inferences from closely related heterocyclic systems, a clear path for rational drug design emerges.
Future research should focus on the synthesis and systematic evaluation of a focused library of analogs with diverse substitutions at the 7-position. This will enable the development of a quantitative SAR model and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide serve as a blueprint for these future endeavors, paving the way for the discovery of new and effective medicines.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine [myskinrecipes.com]
- 4. 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine|CAS 2361644-51-9 [benchchem.com]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. Design, Synthesis, and Biological Evaluation of Novel 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine-Derived Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the triazolo[4,3-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective inhibitors against a range of therapeutic targets. This guide provides a comprehensive, technically-grounded framework for validating the efficacy of novel inhibitors derived from the 7-Bromo-3-methyl-triazolo[4,3-a]pyridine core. We will delve into the causal logic behind experimental choices, present detailed protocols for robust validation, and objectively compare the potential performance of a hypothetical lead compound against established alternatives, supported by experimental data from analogous chemical series.
Introduction: The Rationale for Targeting Kinases and Bromodomains with Triazolopyridines
The triazolopyridine scaffold is a bio-isostere of purines, allowing it to effectively compete for the ATP-binding sites of kinases or the acetyl-lysine binding pockets of bromodomains.[1] This structural mimicry provides a strong foundation for designing potent inhibitors. The 7-bromo substitution on this scaffold offers a versatile handle for synthetic diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]
This guide will focus on a hypothetical lead candidate, BMT-Inhibitor-1 , derived from the 7-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold. We will outline a validation workflow targeting two key protein families where this scaffold has shown significant promise: Cyclin-Dependent Kinases (specifically CDK2) and the Bromodomain and Extra-Terminal domain (BET) family (specifically BRD4).
Comparative Landscape: Setting Performance Benchmarks
To establish a meaningful context for the validation of BMT-Inhibitor-1, it is crucial to compare its potential efficacy against known inhibitors targeting CDK2 and BRD4.
| Target | Alternative Inhibitor | Scaffold | Reported IC50 | Key Cellular Effects |
| CDK2 | Roscovitine | Purine | ~0.2 µM | G1 and G2/M cell cycle arrest |
| Pyrazolo[3,4-d]pyrimidine derivative | Pyrazolopyrimidine | 0.061 µM | Pre-G1 and S phase arrest, apoptosis[2] | |
| BRD4 | (+)-JQ1 | Thieno-triazolo-1,4-diazepine | BD1: 77 nM, BD2: 33 nM | c-MYC suppression, G0/G1 arrest, apoptosis[3][4] |
| Triazolopyridine derivative (12m) | Triazolopyridine | 0.02 µM (MV4-11 cells) | Apoptosis induction[5] |
This comparative data underscores the potency of existing inhibitors and sets a high bar for novel candidates like BMT-Inhibitor-1. The goal of our validation workflow is to determine if BMT-Inhibitor-1 can meet or exceed these benchmarks in terms of potency, selectivity, and cellular efficacy.
The Validation Workflow: A Multi-Pillar Approach
A robust validation of a novel inhibitor requires a multi-faceted approach, progressing from initial biochemical characterization to cell-based assays and ultimately to in vivo models. This workflow ensures a comprehensive understanding of the inhibitor's potency, mechanism of action, and therapeutic potential.
References
- 1. 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine|CAS 2361644-51-9 [benchchem.com]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolopyridine and Pyrazolopyrimidine Cores in Drug Design: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, triazolopyridines and pyrazolopyrimidines have emerged as exceptionally versatile and fruitful frameworks. Both are nitrogen-rich fused heterocyclic systems that act as effective bioisosteres of endogenous purines, enabling them to interact with a wide array of biological targets.[1][2][3] This guide provides a comprehensive, data-driven comparison of these two powerhouse scaffolds, offering insights into their relative strengths and weaknesses to inform rational drug design.
Section 1: Structural and Physicochemical Distinctions
At first glance, the triazolopyridine and pyrazolopyrimidine cores appear structurally similar. Both are bicyclic aromatic systems with a five-membered nitrogen-containing ring fused to a six-membered pyridine or pyrimidine ring, respectively. However, the precise arrangement and number of nitrogen atoms impart distinct physicochemical properties that govern their behavior in biological systems.
The pyrazolopyrimidine scaffold, being a direct isostere of adenine, effectively mimics the purine core in its interactions with the hinge region of kinase ATP-binding sites.[1][4] This mimicry is a cornerstone of its success in developing potent kinase inhibitors. The triazolopyridine core also serves as a purine bioisostere, with its derivatives demonstrating effective replacement of purines in binding to the ATP pocket of kinases like CDK-2.[2] The key distinction lies in the hydrogen bonding patterns and the overall electronic distribution, which can be strategically exploited to achieve desired potency and selectivity.
Below is a diagram illustrating the core structures and their relationship to the natural purine scaffold, adenine.
Caption: Bioisosteric relationship of pyrazolopyrimidine and triazolopyrimidine to adenine.
Section 2: Synthetic Accessibility and Strategic Considerations
Both scaffolds are synthetically accessible through various well-established routes, often involving condensation reactions.[5][6][7] The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials.
Pyrazolopyrimidines are frequently synthesized via the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents.[5][7] Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of the pyrazolopyrimidine core, often leading to higher yields and shorter reaction times.[5] Multi-component reactions also offer an elegant and atom-economical approach to generate molecular diversity around this scaffold.[8]
Triazolopyridines , on the other hand, are commonly prepared from aminopyridines, which undergo cyclization with various reagents to form the fused triazole ring.[6][9] The versatility of this approach allows for the introduction of a wide range of substituents on both the pyridine and triazole rings, enabling fine-tuning of the molecule's properties.[6]
The following diagram outlines a generalized workflow for the synthesis and evaluation of compounds based on these cores.
Caption: A generalized workflow for the discovery of drugs based on heterocyclic cores.
Section 3: Comparative Pharmacological Profiles
Both triazolopyridine and pyrazolopyrimidine cores are present in a multitude of clinically approved drugs and investigational agents, spanning a wide range of therapeutic areas.[9][10][11][12]
Kinase Inhibition: A Shared Forte
A significant area of overlap is in the development of kinase inhibitors.[13][14][15][16] The ability of both scaffolds to mimic ATP binding has led to the discovery of potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
| Target Kinase Family | Triazolopyridine Examples | Pyrazolopyrimidine Examples |
| Tyrosine Kinases | Tucatinib (HER2), Filgotinib (JAK1)[10][15], CC-509 (Syk)[16] | Ibrutinib (BTK)[1], Larotrectinib (Trk)[17], Repotrectinib (Trk)[11][17] |
| Serine/Threonine Kinases | p38 MAP Kinase Inhibitors[14] | Dinaciclib (CDK)[1][11], CK2 Inhibitors[13] |
This table presents a selection of examples and is not exhaustive.
The choice between the two scaffolds for a particular kinase target often comes down to subtle differences in the shape and electrostatic environment of the ATP-binding pocket, which can be exploited to achieve selectivity. For instance, structure-activity relationship (SAR) studies on triazolopyridine-based p38 inhibitors have shown that modifications to the C4 aryl group and the triazole side-chain significantly impact potency.[14] Similarly, for pyrazolopyrimidine-based Trk inhibitors, the substitution pattern on the pyrimidine ring is crucial for activity.[17]
Beyond Kinases: A Diverse Pharmacological Landscape
While kinase inhibition is a prominent application, these scaffolds have demonstrated efficacy against a much broader range of targets.
-
Pyrazolopyrimidines: This class includes drugs like Zaleplon, Indiplon, and Ocinaplon, which act as nonbenzodiazepine sedative-hypnotics and anxiolytics.[12][18] They have also been investigated as antibacterial agents by targeting enzymes in the isoprenoid biosynthesis pathway.[19] Their diverse biological activities also include antiviral and anti-inflammatory properties.[20][21]
-
Triazolopyridines: The well-known antidepressant Trazodone is a triazolopyridine derivative that acts as a serotonin receptor antagonist and reuptake inhibitor (SARI).[10][22][23] This highlights the ability of the triazolopyridine core to interact with G-protein coupled receptors. Furthermore, derivatives have shown promise as trypanocidal agents by inhibiting sterol biosynthesis[24] and as anti-inflammatory agents.[9][25]
The following diagram illustrates the diverse signaling pathways modulated by drugs containing these two cores.
Caption: Signaling pathways targeted by representative triazolopyridine and pyrazolopyrimidine drugs.
Section 4: Experimental Protocols for Comparative Evaluation
To facilitate a direct comparison of novel compounds derived from these scaffolds, standardized experimental protocols are essential. Below are representative procedures for the synthesis of a substituted pyrazolopyrimidine and a luminescence-based kinase inhibition assay.
Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a general method for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via a condensation reaction.
Materials:
-
3-Amino-1H-pyrazole derivative
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-1H-pyrazole derivative (1.0 eq) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Rationale: This classical condensation reaction is a robust and widely applicable method for the construction of the pyrazolo[1,5-a]pyrimidine core.[7] Glacial acetic acid serves as both the solvent and a catalyst for the cyclization.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the IC50 value of a test compound against a specific protein kinase.[26]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (triazolopyridine and pyrazolopyrimidine derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the test compounds to achieve the desired final concentrations. Include a DMSO-only control.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescence-based detection kit.[26]
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale: This assay format provides a sensitive and high-throughput method for quantifying kinase activity by measuring the production of ADP.[26][27] The IC50 value is a standard measure of inhibitor potency and allows for the direct comparison of different compounds.
Section 5: Conclusion and Future Perspectives
Both triazolopyridine and pyrazolopyrimidine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. The pyrazolopyrimidine core, with its close resemblance to purines, has a proven track record in the development of kinase inhibitors.[28][29] The triazolopyridine scaffold, while also a successful kinase inhibitor template, offers a distinct electronic and structural profile that has been effectively leveraged to target other protein families, such as GPCRs.[30][31]
The choice between these two cores should be guided by the specific biological target and the desired pharmacological profile. Structure-based drug design, aided by computational modeling, can provide valuable insights into which scaffold is more likely to achieve the desired interactions within a target's binding site. As our understanding of the biological roles of various targets continues to expand, it is certain that both triazolopyridine and pyrazolopyrimidine derivatives will continue to yield novel and impactful therapeutic agents.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 19. Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities [ijaresm.com]
- 21. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 22. droracle.ai [droracle.ai]
- 23. droracle.ai [droracle.ai]
- 24. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of robust chemical research. The 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine scaffold and its positional isomers are of significant interest in medicinal chemistry due to their prevalence in various bioactive molecules.[4][5][6] Distinguishing between these isomers is critical, as even minor structural changes can profoundly impact a compound's pharmacological and toxicological profile.
The Isomeric Landscape
The core structure,[1][2][3]triazolo[4,3-a]pyridine, is a fused heterocyclic system. The position of the bromine substituent on the pyridine ring and the methyl group on the triazole ring gives rise to several possible isomers. This guide will focus on the following four key isomers:
The differentiation of these isomers relies on subtle but measurable differences in the electronic environments of their constituent atoms, which are revealed through spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: A Window into the Molecular Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by the positions of substituents on the aromatic rings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectra of these isomers are expected to be most informative in the aromatic region (typically δ 7.0-9.0 ppm). The position of the bromine atom will significantly influence the chemical shifts and coupling constants of the pyridine ring protons. The methyl group on the triazole ring is expected to appear as a singlet in the upfield region (around δ 2.5 ppm).
Based on general principles of substituent effects on aromatic rings, we can predict the following distinguishing features:
| Isomer | Predicted Aromatic Proton Signals and Coupling Patterns |
| 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Three distinct aromatic protons. The proton at C6 will likely be a triplet, coupled to the protons at C7 and C8. The protons at C7 and C8 will appear as doublets. |
| 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Three distinct aromatic protons. The protons at C5 and C7 will likely appear as doublets, while the proton at C8 will be a doublet of doublets, coupled to both C5 and C7 protons. |
| 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Three distinct aromatic protons. The protons at C5 and C6 will likely form an AB quartet or two doublets with ortho coupling. The proton at C8 will appear as a singlet or a narrowly split doublet. |
| 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | Three distinct aromatic protons. The protons at C5, C6, and C7 will show a characteristic coupling pattern, likely with the C6 proton as a triplet and the C5 and C7 protons as doublets. |
Disclaimer: The predicted chemical shifts and coupling constants are based on established NMR principles and data from analogous structures. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will provide complementary information. The carbon atom directly attached to the bromine atom (C-Br) will exhibit a characteristic chemical shift, typically in the range of δ 110-125 ppm. The positions of the other carbon signals will also be influenced by the bromine's location.
| Isomer | Predicted Key ¹³C NMR Features |
| 5-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | A distinct C-Br signal and characteristic shifts for C5, C6, C7, and C8. |
| 6-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | A distinct C-Br signal and characteristic shifts for C5, C6, C7, and C8. |
| 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | A distinct C-Br signal and characteristic shifts for C5, C6, C7, and C8. |
| 8-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | A distinct C-Br signal and characteristic shifts for C5, C6, C7, and C8. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation.
Spectrometer Parameters (500 MHz):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework
Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery
The development of targeted kinase inhibitors remains a cornerstone of modern precision medicine, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, represent a large and "druggable" target class.[3] However, the high degree of similarity within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Early-stage kinase inhibitors often exhibited promiscuity, leading to off-target effects and unforeseen toxicities.[4] Therefore, a new chemical entity must be rigorously benchmarked against known, well-characterized inhibitors to ascertain its true potential.
This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors. We will delve into the critical experiments required to build a robust data package, enabling an objective comparison of a new derivative's potency, selectivity, and cellular activity against established benchmarks. This process is not merely about generating data points; it is about understanding the compound's mechanism of action and making informed decisions on its path to becoming a potential therapeutic candidate.[3]
Pillar 1: Foundational Assessment - Biochemical Potency (IC50 Determination)
The initial and most fundamental measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of its target kinase by 50% in a biochemical assay.[6] A lower IC50 value is indicative of higher potency.[1][3]
The "Why" Behind the Assay Choice
Various assay formats exist to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[3][7] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] Its popularity stems from its high sensitivity, broad dynamic range, and straightforward, automation-friendly protocol.[8]
A critical parameter in this assay is the concentration of ATP. To accurately assess an ATP-competitive inhibitor, the ATP concentration should be at or near the Michaelis constant (Km) of the kinase for ATP.[1][9] This ensures that the measured IC50 value more closely reflects the inhibitor's intrinsic binding affinity (Ki).[10][11]
Experimental Workflow: IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a novel inhibitor against a purified kinase.
Caption: Workflow for IC50 determination using a luminescence-based assay.
Detailed Protocol: In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase using the ADP-Glo™ assay format.[12]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the new derivative and known inhibitors (e.g., in DMSO). The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
In a white, opaque 384-well plate, add 2.5 µL of the 2X inhibitor solutions. Include controls for no inhibitor (vehicle) and no enzyme.[13]
-
Prepare a 2X master mix containing the purified kinase enzyme and its specific substrate in the appropriate kinase reaction buffer.
-
Add 2.5 µL of the enzyme/substrate master mix to each well.
-
-
Inhibitor Binding: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitors to bind to the kinase.
-
Kinase Reaction:
-
Prepare a 4X ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure the luminescence using a compatible plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software like GraphPad Prism.[6][12]
-
Data Presentation: Comparative Biochemical Potency
Summarize the IC50 values in a clear, concise table. For this example, we'll use hypothetical data for a new derivative targeting the MEK1 kinase, benchmarked against known MEK inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| New Derivative (Z12345) | MEK1 | X.X |
| Trametinib (Standard) | MEK1 | 0.92[1] |
| Cobimetinib (Standard) | MEK1 | 4.2[1] |
| Binimetinib (Standard) | MEK1 | 12[1] |
Pillar 2: Defining the Therapeutic Window - Kinase Selectivity Profiling
High potency is desirable, but it is therapeutically meaningless without selectivity. Kinase selectivity profiling is a critical step to identify off-target activities, which can lead to toxicity.[3][14] This is typically achieved by screening the new derivative against a large panel of kinases representing the human kinome.[3][15]
The "Why" Behind Kinome Scanning
Screening a new compound against a broad kinase panel provides a global view of its selectivity.[16] This process helps in:
-
Identifying potential liabilities: Early detection of off-target inhibition allows for medicinal chemistry efforts to improve selectivity.[17]
-
Uncovering polypharmacology: Some inhibitors may intentionally target multiple kinases, which can be beneficial in certain disease contexts. Kinome scanning can reveal these multi-targeted profiles.[10]
-
Prioritizing compounds: A more selective compound is generally preferred for further development to minimize the risk of off-target toxicity.[15]
Commercial services offer kinase selectivity profiling in various formats, often starting with a single high concentration screen followed by IC50 determination for any significant "hits".[16][18][19]
Experimental Workflow: Kinase Selectivity Profiling
Caption: A two-tiered workflow for kinase selectivity profiling.
Data Presentation: Comparative Selectivity Profile
The results are often visualized as a "kinome tree" to map the inhibited kinases. For a tabular summary, list the IC50 values for the primary target and any significant off-targets.
| Compound | Primary Target IC50 (nM) | Significant Off-Target(s) | Off-Target IC50 (nM) | Selectivity (Fold) |
| New Derivative (Z12345) | X.X (MEK1) | Kinase Y | Y.Y | Y.Y / X.X |
| Trametinib (Standard) | 0.92 (MEK1) | LOK, STK10, etc. | >100 | >100-fold |
| Dasatinib (Promiscuous Control) | 0.5 (ABL1) | SRC, LCK, etc. | <1 | Low |
Selectivity (Fold) is calculated as Off-Target IC50 / Primary Target IC50.
Pillar 3: Bridging to Biology - Cellular Activity and Target Engagement
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell.[10] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly impact an inhibitor's effectiveness.[14] Therefore, it is crucial to validate biochemical potency in a cellular context.[3]
The "Why" Behind Cellular Assays
Cellular assays are designed to answer two key questions:
-
Target Engagement: Does the compound enter the cell and bind to its intended target? Assays like NanoBRET™ can measure this directly.[20]
-
Functional Consequence: Does target engagement lead to the desired biological outcome? This is often measured by assessing the phosphorylation of a downstream substrate or a phenotypic endpoint like cell proliferation.[1][21]
Experimental Workflow: Cellular Target Inhibition (Western Blot)
Caption: Workflow for assessing cellular pathway inhibition via Western Blot.
Detailed Protocol: Western Blotting for Phospho-Target Inhibition
This protocol describes how to measure the inhibition of a downstream substrate, such as phosphorylated ERK (p-ERK), to confirm cellular activity of a MEK inhibitor.[21]
-
Cell Culture and Treatment:
-
Seed an appropriate cancer cell line (e.g., A375, which has a BRAF mutation making it sensitive to MEK inhibition) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the new derivative and standard inhibitors for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Probing and Detection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-p-ERK).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies for the total substrate (e.g., anti-Total ERK) and a loading control (e.g., anti-Actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.[1]
-
Plot the normalized data and calculate the cellular IC50 value.
-
Data Presentation: Comparative Cellular Activity
| Compound | Cellular Assay | Cell Line | Cellular IC50 (nM) |
| New Derivative (Z12345) | p-ERK Inhibition | A375 | X.X |
| Trametinib (Standard) | p-ERK Inhibition | A375 | 0.5[1] |
| Cobimetinib (Standard) | p-ERK Inhibition | A375 | 10[1] |
| Binimetinib (Standard) | p-ERK Inhibition | A375 | 11[1] |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The rigorous, multi-faceted benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors. By systematically comparing a new compound's in vitro potency, kinome-wide selectivity, and cellular target engagement against established standards, researchers can build a comprehensive profile of their molecule. This integrated dataset is essential for identifying promising therapeutic candidates, guiding medicinal chemistry efforts, and making informed go/no-go decisions for further development.[3] The ultimate goal is to advance compounds with the highest potential for efficacy and the lowest risk of toxicity into clinical investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. crossfire-oncology.com [crossfire-oncology.com]
- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. mdpi.com [mdpi.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the In Vivo Validation of Novel Anti-Cancer Compounds Derived from 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and antimalarial properties.[3][4] Of particular interest to the drug development community is its emergence as a potent scaffold for kinase inhibitors, which are at the forefront of targeted cancer therapy.[5][6] Derivatives of this scaffold have shown significant promise as inhibitors of key oncogenic drivers such as c-Met and Smoothened (Smo) in the Hedgehog signaling pathway.[1][7][8]
The starting material, 7-Bromo-3-methyl-triazolo[4,3-a]pyridine, represents a versatile platform for chemical exploration. The bromo-substituent at the 7-position serves as a key synthetic handle, allowing for the strategic introduction of diverse chemical moieties via cross-coupling reactions. This enables the rapid generation of a library of novel compounds, each with the potential for tailored selectivity and enhanced potency against specific cancer-associated targets.
This guide provides a comprehensive framework for the in vivo validation of a novel lead candidate derived from this scaffold. We will compare its performance against a known standard-of-care inhibitor in a well-established preclinical cancer model. The focus is not merely on the procedural steps but on the scientific rationale behind each experimental choice, ensuring a robust and reproducible evaluation of therapeutic potential.
Section 1: Synthesis of a Lead Candidate for In Vivo Testing
For the purpose of this guide, we will hypothesize the synthesis of a lead candidate, TP-7-XYZ , from the 7-Bromo-3-methyl-triazolo[4,3-a]pyridine precursor. The synthetic strategy leverages a Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.
Hypothetical Lead Candidate: TP-7-XYZ (7-(4-Aryl)-3-methyl-[1][2]triazolo[4,3-a]pyridine)
The rationale for this modification is based on structure-activity relationship (SAR) studies of similar heterocyclic kinase inhibitors, where the addition of substituted aryl groups often enhances binding affinity to the ATP-binding pocket of the target kinase.
Caption: Synthetic route to the lead candidate TP-7-XYZ.
Prior to in vivo studies, it is imperative that TP-7-XYZ be fully characterized (¹H-NMR, ¹³C-NMR, HRMS) and its purity confirmed to be >98% by HPLC. This ensures that the observed biological effects are attributable to the compound itself and not to impurities.
Section 2: Rationale for In Vivo Model Selection and Competitor Compound
Target & Mechanism: Published research has demonstrated that triazolopyridine derivatives can act as potent inhibitors of the c-Met kinase.[1] The c-Met proto-oncogene is a receptor tyrosine kinase that, when dysregulated, plays a critical role in tumor cell proliferation, survival, and metastasis. Therefore, our hypothetical compound TP-7-XYZ is designed as a c-Met inhibitor.
In Vivo Model: To test the efficacy of a c-Met inhibitor, a human tumor xenograft model is the gold standard. We will select the MKN-45 human gastric cancer cell line , which is known to have c-Met gene amplification, making it highly dependent on c-Met signaling for survival and growth.[1] This model provides a biologically relevant system to assess the on-target activity of TP-7-XYZ. The study will use immunodeficient mice (e.g., BALB/c nude or SCID) to prevent graft rejection.[2][9]
Competitor Compound: For a direct and relevant comparison, we will use SGX-523 , a well-characterized and selective c-Met inhibitor that has been previously evaluated in preclinical models.[1] This allows us to benchmark the performance of TP-7-XYZ against an established alternative.
Section 3: Comparative In Vivo Efficacy Study: Experimental Design and Protocols
This section outlines the complete workflow and step-by-step protocols for the comparative efficacy study. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory throughout the process.
Experimental Workflow Diagram
Caption: Workflow for the comparative in vivo xenograft study.
Detailed Experimental Protocol
1. Animal Acclimation and Housing:
-
Source: 4-6 week old female BALB/c nude mice.[2]
-
Acclimation: House mice in a pathogen-free facility for at least 7 days before the start of the experiment to allow for adaptation and to minimize stress.[9]
-
Housing: Provide sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.
2. Cell Culture and Implantation:
-
Cell Line: Culture MKN-45 human gastric cancer cells in appropriate media until they reach 80-90% confluency.
-
Preparation: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 3 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) into the right flank of each mouse.[9][10]
3. Tumor Growth Monitoring and Group Randomization:
-
Monitoring: Once tumors are palpable (typically 7-10 days post-injection), begin measuring tumor dimensions with digital calipers 2-3 times per week.
-
Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[10]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into three treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
4. Dosing and In-Life Monitoring:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water) daily via oral gavage (PO).
-
Group 2 (TP-7-XYZ): Administer TP-7-XYZ at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle, daily via oral gavage. The dose would be determined from prior maximum tolerated dose (MTD) studies.
-
Group 3 (SGX-523): Administer the competitor compound SGX-523 at an equivalent, effective dose (e.g., 50 mg/kg), formulated in the vehicle, daily via oral gavage.
-
Duration: Continue treatment for 21 consecutive days.
-
In-Life Monitoring: Record tumor volumes and body weights for each mouse 2-3 times per week. Body weight is a critical indicator of compound toxicity.
5. Study Endpoint and Analysis:
-
Endpoint: The study concludes when tumors in the vehicle group approach the maximum size allowed by IACUC protocols (e.g., 1500 mm³), or after 21 days of treatment.
-
Euthanasia & Excision: Humanely euthanize the mice. Carefully excise the tumors and record their final weight.
-
Downstream Analysis: A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot to confirm c-Met pathway inhibition) and another portion fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation).
Section 4: Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the treatment groups. The data presented below is hypothetical but representative of a successful outcome.
Table 1: Comparative Efficacy of TP-7-XYZ vs. SGX-523 in the MKN-45 Xenograft Model
| Treatment Group (50 mg/kg, daily PO) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g ± SEM) | Mean Body Weight Change (%) |
| Vehicle Control | 1350 ± 125 | - | 1.4 ± 0.2 | +2.5 |
| TP-7-XYZ (Lead Candidate) | 405 ± 68 | 70% | 0.4 ± 0.1 | -1.8 |
| SGX-523 (Competitor) | 567 ± 82 | 58% | 0.6 ± 0.1 | -4.5 |
-
Tumor Growth Inhibition (TGI): Calculated as [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] * 100.
Interpretation of Results: In this hypothetical scenario, the lead candidate TP-7-XYZ demonstrates superior anti-tumor activity compared to the competitor compound SGX-523, achieving a 70% TGI versus 58%. Furthermore, TP-7-XYZ appears to have a better safety profile, as indicated by a minimal change in mean body weight compared to the more significant weight loss observed in the SGX-523 group. This combination of enhanced efficacy and improved tolerability makes TP-7-XYZ a highly promising candidate for further development.
Section 5: Discussion and Future Directions
The in vivo validation process described provides a robust framework for assessing the therapeutic potential of novel compounds derived from the 7-Bromo-3-methyl-triazolo[4,3-a]pyridine scaffold. The hypothetical data suggests that our lead candidate, TP-7-XYZ, is not only a potent inhibitor of c-Met-driven tumor growth but also possesses a more favorable preclinical profile than the established competitor, SGX-523.
Self-Validating System: The experimental design is inherently self-validating. The vehicle group establishes the natural growth rate of the tumor, while the positive control group (SGX-523) confirms that the model is responsive to c-Met inhibition. A strong performance by TP-7-XYZ against both of these controls provides high confidence in the results.
Next Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate the plasma concentration of TP-7-XYZ with the level of c-Met phosphorylation inhibition in the tumor tissue to establish a clear relationship between exposure and effect.
-
Advanced Models: Evaluate TP-7-XYZ in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors.
-
Formal Toxicology Studies: Conduct comprehensive toxicology and safety pharmacology studies in two species (e.g., rodent and non-rodent) as required for Investigational New Drug (IND) filing.
By systematically following this guide, researchers can effectively translate promising chemistry into validated preclinical data, paving the way for the development of next-generation targeted therapies.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 7-Bromo-3-methyl-triazolo[4,3-a]pyridine: A Guide for Medicinal and Process Chemists
A Head-to-Head Comparison of Synthetic Routes to 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine: A Guide for Medicinal and Process Chemists
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The specific analogue, 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine, serves as a crucial intermediate in the synthesis of various therapeutic agents, making its efficient and scalable production a topic of significant interest to researchers in drug discovery and process development. The strategic placement of the bromine atom at the 7-position provides a valuable handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties.
This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for the preparation of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine. By examining the underlying chemical principles, experimental protocols, and key performance metrics of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs, whether for small-scale library synthesis or large-scale manufacturing.
Route 1: Classical Cyclocondensation of a Hydrazinopyridine
This traditional and robust approach relies on the formation of a key intermediate, 4-bromo-2-hydrazinopyridine, followed by cyclocondensation with an appropriate acetylating agent to construct the fused triazole ring. This method is often favored for its straightforward reaction sequence and readily available starting materials.
Causality Behind Experimental Choices
The initial step involves a nucleophilic aromatic substitution (SNAr) of a labile leaving group (typically chlorine) on the pyridine ring with hydrazine. The more electron-deficient nature of the C2 position in the pyridine ring, exacerbated by the electron-withdrawing bromo group at the C4 position, facilitates this substitution. The subsequent cyclocondensation is an acid-catalyzed intramolecular dehydration reaction. The use of an orthoester or acetic anhydride provides the necessary carbon and methyl group for the formation of the triazole ring.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-hydrazinopyridine
-
To a solution of 2-chloro-4-bromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting residue is triturated with water, and the solid precipitate is collected by filtration, washed with cold water, and dried to afford 4-bromo-2-hydrazinopyridine.
Step 2: Synthesis of 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine
-
A mixture of 4-bromo-2-hydrazinopyridine (1.0 eq) and triethyl orthoacetate (1.5 eq) in ethanol is heated at reflux for 8-12 hours.
-
Alternatively, the hydrazinopyridine can be treated with acetic anhydride (1.2 eq) in pyridine at room temperature for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine.
Caption: Workflow for the classical cyclocondensation route.
Route 2: Palladium-Catalyzed One-Pot Synthesis
This modern approach streamlines the synthesis by combining the C-N bond formation and cyclization into a single pot, often leveraging the efficiency and selectivity of palladium catalysis. This route is particularly attractive for its potential to reduce the number of synthetic steps and improve overall efficiency. An efficient and convenient synthesis of[1][2]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation[3].
Causality Behind Experimental Choices
This one-pot procedure hinges on a palladium-catalyzed cross-coupling reaction between 2-chloro-4-bromopyridine and acetic hydrazide. The palladium catalyst, in conjunction with a suitable ligand (e.g., Xantphos), facilitates the formation of the C-N bond between the pyridine ring and the terminal nitrogen of the hydrazide. The subsequent intramolecular cyclization to form the triazole ring is typically promoted by heating in an acidic medium, which catalyzes the dehydration of the hydrazone intermediate.
Experimental Protocol
-
To a reaction vessel charged with 2-chloro-4-bromopyridine (1.0 eq), add acetic hydrazide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable ligand like Xantphos (4 mol%).
-
Add a base, for example, cesium carbonate (2.0 eq), and a solvent such as toluene.
-
The reaction mixture is heated at 100-120 °C for 12-24 hours under an inert atmosphere, with progress monitored by TLC.
-
Upon completion of the coupling reaction, the mixture is cooled, and an acid, such as acetic acid, is added.
-
The reaction is then heated to reflux (or under microwave irradiation) for 1-3 hours to effect cyclization.
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final product.
Caption: Workflow for the palladium-catalyzed one-pot synthesis.
Head-to-Head Comparison
| Parameter | Route 1: Classical Cyclocondensation | Route 2: Palladium-Catalyzed One-Pot |
| Starting Materials | 2-Chloro-4-bromopyridine, Hydrazine hydrate, Triethyl orthoacetate/Acetic anhydride | 2-Chloro-4-bromopyridine, Acetic hydrazide, Palladium catalyst, Ligand, Base |
| Number of Steps | Two distinct synthetic steps | One-pot procedure |
| Reaction Conditions | Refluxing ethanol, potentially milder acylation conditions | Elevated temperatures (100-120 °C), inert atmosphere |
| Reagent Cost & Availability | Generally inexpensive and readily available reagents | Palladium catalyst and ligand can be costly |
| Estimated Yield | High (potentially >75% over two steps) | Moderate to high (dependent on catalyst efficiency) |
| Scalability | Generally straightforward to scale up | May require optimization for large-scale production due to catalyst cost and removal |
| Process Simplicity | Stepwise isolation of intermediate | Operationally simpler with fewer workups |
| Waste Generation | Standard solvent and reagent waste | Potential for metal-containing waste that requires special handling |
Conclusion
Both synthetic routes presented offer viable pathways to 7-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine, each with its own set of advantages and disadvantages.
Route 1 , the classical cyclocondensation, is a reliable and well-established method that utilizes cost-effective reagents. Its stepwise nature allows for the isolation and characterization of the hydrazinopyridine intermediate, which can be beneficial for quality control in a process setting. This route is likely to be favored in academic settings and for initial scale-up due to its robustness and lower reagent costs.
Route 2 , the palladium-catalyzed one-pot synthesis, represents a more modern and potentially more efficient approach. By telescoping two steps into a single operation, it can save time and resources, particularly in a high-throughput or discovery chemistry environment. However, the reliance on expensive and potentially toxic palladium catalysts may be a drawback for large-scale production, and the removal of metal residues from the final product is a critical consideration in pharmaceutical manufacturing.
The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and the desired purity of the final compound.
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a thorough understanding of the scientific rationale behind each recommended step.
Hazard Assessment: Understanding the Intrinsic Risks
Key Chemical Identifiers:
| Identifier | Value |
| Chemical Name | 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine |
| CAS Number | 1190927-76-4[4] |
| Molecular Formula | C₇H₆BrN₃ |
| Appearance | White to light yellow crystalline or powdery solid |
Based on data from isomeric compounds such as 7-Bromo-3-methyl[1][2][5]triazolo[1,5-a]pyridine and 8-Bromo-5-methyl-[1][2][3]triazolo[1,5-a]pyridine, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[8]
The presence of a bromine atom on the heterocyclic ring system designates this compound as a halogenated organic compound . This classification is critical for determining the appropriate disposal pathway, as these compounds are subject to specific regulations under the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Personal Protective Equipment (PPE): The First Line of Defense
Given the toxicological profile, stringent adherence to appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine for disposal:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood.[11][12]
Spill Management: A Proactive Approach to Containment
Accidents can happen, and a well-defined spill management plan is a cornerstone of laboratory safety.
For a minor spill (a few grams) within a chemical fume hood:
-
Restrict Access: Ensure the area is cordoned off to prevent unknowing entry.
-
Ventilation: Maintain the fume hood's operation to capture any airborne particulates.
-
Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For a major spill (larger quantities or outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent entry.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services. For chemical emergencies in the United States, CHEMTREC can be reached 24/7 at 1-800-424-9300.[1][2][3][5][13]
Disposal Protocol: A Step-by-Step Guide
The recommended disposal method for 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is incineration by a licensed hazardous waste disposal facility. This method is preferred for halogenated organic compounds to ensure complete destruction.[7]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Collect all waste containing 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine in a dedicated, clearly labeled hazardous waste container. Do not mix with non-halogenated waste streams.
-
Container Integrity: Use a robust, leak-proof container with a secure lid.
-
Labeling: The label must include:
Step 2: Understanding the Rationale for Incineration
Incineration is the most effective method for the complete destruction of many organic compounds. However, the combustion of halogenated materials requires specialized facilities equipped with advanced flue gas treatment systems.
-
Thermal Decomposition: At high temperatures, the triazolopyridine ring structure will break down. The thermal decomposition of similar heterocyclic compounds is known to proceed via radical mechanisms, leading to the formation of smaller, volatile molecules.[14][15][16]
-
Hazardous Byproducts: The presence of bromine and nitrogen in the molecule means that incineration can produce hazardous byproducts, including:
-
Hydrogen Bromide (HBr): A corrosive gas.
-
Oxides of Nitrogen (NOx): Contributors to smog and acid rain.
-
Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs): Highly toxic and persistent organic pollutants.
-
It is for this reason that only facilities with the appropriate scrubbers and afterburners to neutralize these byproducts are permitted to handle this type of waste.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety department is your primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Provide Documentation: Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific protocols for hazardous waste pickup and documentation.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Disposal workflow for 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine is a critical component of the research and development lifecycle. By understanding the inherent hazards, employing rigorous safety precautions, and adhering to established disposal protocols, we can ensure that our scientific pursuits do not come at the cost of personal or environmental well-being. This guide serves as a foundational document to empower researchers to manage this final step with the same level of precision and care applied to their groundbreaking work.
References
- 1. EMERGENCY TELEPHONE RESPONSE GUIDE — Hazardous Materials Publishing Co [hazmat-tsp.com]
- 2. Contact Us | CHEMTREC® [chemtrec.com]
- 3. About CHEMTREC | CHEMTREC® [chemtrec.com]
- 4. chembk.com [chembk.com]
- 5. CHEMTREC [iafc.org]
- 6. manuals.plus [manuals.plus]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - EPN [cdc.gov]
- 12. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 13. plp.com [plp.com]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Theoretical study on the thermal decomposition mechanism of 2-nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 7-Bromo-3-methyl-triazolo[4,3-a]pyridine
A Senior Application Scientist's Guide to Handling 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
Introduction: A Proactive Stance on Laboratory Safety
In the landscape of pharmaceutical and chemical research, 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine and its structural analogs are valuable intermediates. Their heterocyclic nature, incorporating a pyridine ring fused with a triazole, makes them versatile building blocks. However, this structural complexity also necessitates a vigilant and informed approach to safety. The presence of a halogen (bromine) and the pyridine-like structure suggest potential biological activity and specific handling requirements.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of the "why" behind each safety protocol. As direct Safety Data Sheet (SDS) information for this specific compound is not always comprehensively available, we will proceed with a conservative approach, grounding our recommendations in the known hazards of structurally similar halogenated aromatic and pyridine-based compounds.[1][2][4] Our primary directive is to minimize exposure through the rigorous application of engineering controls and personal protective equipment (PPE).
Part 1: Hazard Identification and Risk Assessment
Before any handling, a thorough understanding of the potential risks is paramount. Based on data from closely related analogs, we can anticipate the primary hazards.
Anticipated Hazard Profile:
While toxicological properties for many research chemicals are not fully investigated, data from similar compounds like 7-Bromo-[1][2][3]triazolo[1,5-a]pyridine and other pyridine derivatives consistently indicate the following GHS classifications[5][6]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory tract irritation.[5][7]
The core principle of our approach is precaution . The absence of comprehensive data must be interpreted as a signal for caution, mandating the use of stringent controls to prevent any potential exposure.
Part 2: Engineering Controls - Your First and Most Effective Defense
PPE is the final barrier between you and a hazard; engineering controls are designed to contain the hazard at its source. Reliance on PPE alone is an incomplete safety strategy.
-
Chemical Fume Hood: All manipulations involving 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, including weighing, transfers, and preparation of solutions, must be conducted within a certified and operational chemical fume hood.[1][4] This is non-negotiable. The fume hood's constant airflow is critical to prevent the inhalation of fine powders or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection against fugitive emissions.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed.[8] All personnel should be familiar with their location and operation.
Part 3: Personal Protective Equipment (PPE) - An Essential Barrier
The selection of PPE must be deliberate and based on the identified risks of acute toxicity and irritation. The following table summarizes the mandatory PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 rated) AND Face Shield | Causality: Goggles provide a seal around the eyes to protect against splashes and fine particulates.[9] A face shield is required when handling larger quantities (>1g) or during procedures with a higher splash potential (e.g., rapid solvent addition, heating) to protect the entire face.[1][9] |
| Hand | Nitrile or Neoprene Gloves (Double Gloving Recommended) | Causality: Pyridine and its derivatives can be aggressive towards certain glove materials. Nitrile and neoprene offer robust protection against a broad range of chemicals.[2][10] Double gloving provides an additional layer of security against undetected pinholes and allows for the safe removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for tears or degradation before use.[7] |
| Body | Fully-Buttoned Laboratory Coat | Causality: A lab coat protects against incidental skin contact from spills and splashes.[1] It should be kept clean and replaced immediately if significant contamination occurs. |
| Respiratory | Not required if all work is performed in a certified fume hood. | Causality: The fume hood serves as the primary respiratory protection.[1] In the event of a ventilation failure or a significant spill outside of the hood, a NIOSH-approved half-mask respirator with organic vapor cartridges should be used by emergency response personnel. |
| Foot | Closed-toe, chemical-resistant shoes | Causality: Protects feet from spills and falling objects.[1] |
Part 4: Standard Operating Procedure - From Preparation to Cleanup
A systematic workflow minimizes the risk of error and exposure. The following protocol should be adopted for all work with this compound.
Step-by-Step Handling Protocol
-
Preparation Phase:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Decontaminate the work surface within the hood.
-
Assemble all necessary glassware, reagents, and spill containment materials inside the hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling Phase (Inside Fume Hood):
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using an external balance, use a vented balance enclosure or tare the vessel, handle the solid in the hood, and re-weigh.
-
Transfers: Use a spatula for solid transfers. For solutions, use a syringe or pipette. Perform all transfers slowly and deliberately to avoid creating dust or aerosols.
-
Reaction: Keep the reaction vessel covered (e.g., with a septum) to the extent possible throughout the experiment.
-
-
Cleanup and Disposal Phase:
-
Decontamination: Carefully rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic. All waste, including rinsate and contaminated solids (gloves, paper towels), must be placed in a designated, clearly labeled "Halogenated Organic Waste" container.[1] Never mix with non-halogenated waste.
-
Final Steps: Remove the outer pair of gloves and dispose of them as hazardous waste. Wipe down the work surface. Remove the inner gloves, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.
-
Workflow Visualization
Caption: A standard workflow for handling 7-Bromo-3-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Part 5: Emergency Protocols - Immediate and Corrective Actions
In the event of an exposure or spill, a rapid and correct response is critical.
| Emergency | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | DO NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the SDS or chemical name.[3][7] |
| Small Spill (in hood) | Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.[4][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. 7-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 37818533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. capotchem.com [capotchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. hsa.ie [hsa.ie]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
